1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHSTXYMIMHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649812 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-68-5 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a significant pharmacophore found in numerous biologically active compounds. The introduction of a carbonitrile group at the 4-position offers a versatile handle for further chemical modifications, making 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile a key intermediate for the synthesis of novel therapeutic agents. This guide details a proposed two-step synthesis starting from the commercially available 1H-pyrrolo[3,2-c]pyridine, proceeding through a chlorinated intermediate.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations: the chlorination of the 1H-pyrrolo[3,2-c]pyridine core at the 4-position via an N-oxide intermediate, followed by a palladium-catalyzed cyanation to yield the target compound.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Proposed)
This protocol is adapted from a known procedure for the synthesis of 4-chloro-7-azaindole.
Step 1: N-Oxidation of 1H-Pyrrolo[3,2-c]pyridine
A solution of 1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 1H-Pyrrolo[3,2-c]pyridine N-oxide.
Step 2: Chlorination of 1H-Pyrrolo[3,2-c]pyridine N-oxide
The crude 1H-Pyrrolo[3,2-c]pyridine N-oxide is treated with phosphorus oxychloride (POCl₃) and heated to reflux. The reaction converts the N-oxide to the 4-chloro derivative. After cooling, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
Synthesis of this compound (Proposed)
This protocol is based on general palladium-catalyzed cyanation methods for heteroaryl chlorides.[1]
To a solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine in an anhydrous solvent such as N,N-dimethylformamide (DMF) are added zinc cyanide (Zn(CN)₂), palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Experimental workflow for the proposed cyanation reaction.
Characterization Data
As experimental data for the target molecule and its chloro-intermediate is not widely published, the following tables include known properties of the starting material and predicted data for the intermediate and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1H-Pyrrolo[3,2-c]pyridine | C₇H₆N₂ | 118.14 | Solid | 145-148 |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | C₇H₅ClN₂ | 152.58 | Solid | Not Reported |
| This compound | C₈H₅N₃ | 143.15 | Solid | Not Reported |
Table 2: Spectroscopic Data (Predicted)
| Compound | ¹H NMR (δ ppm, DMSO-d₆) | ¹³C NMR (δ ppm, DMSO-d₆) | IR (cm⁻¹) | MS (m/z) |
| This compound | ~12.0 (br s, 1H, NH), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.5 (d, 1H), ~6.8 (d, 1H) | ~145, 142, 130, 125, 120, 118, 115, 100 | ~3100 (N-H), ~2230 (C≡N), ~1600, 1500 (aromatic C=C/C=N) | [M+H]⁺: 144.0556 |
Note: Predicted spectroscopic data is based on typical chemical shifts and absorption frequencies for similar functional groups and heterocyclic systems. Actual experimental data may vary.
Safety Information
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent Handling:
-
m-CPBA: Is a strong oxidizing agent and can be explosive when impure or subjected to shock or friction.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care.
-
Zinc cyanide (Zn(CN)₂): Is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Any reaction involving cyanides should be performed with extreme caution, and appropriate quenching procedures for cyanide waste must be in place.
-
Palladium catalysts: Are flammable solids.
-
Conclusion
This technical guide outlines a feasible, though not yet experimentally verified, synthetic route to this compound. The proposed pathway utilizes established chemical transformations, providing a solid foundation for researchers to produce this valuable building block. The provided experimental protocols, safety information, and characterization data will aid in the successful synthesis and identification of the target compound, facilitating its use in the development of novel pharmaceuticals. Further experimental work is required to optimize the reaction conditions and fully characterize the final product and intermediates.
References
An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Structure, Properties, and Synthetic Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile. This heterocyclic compound, a member of the azaindole family, is a crucial scaffold in the development of targeted therapeutics, particularly in the realm of oncology.
Chemical Properties and Structure
This compound, also known as 4-Cyano-5-azaindole, is a bicyclic aromatic compound. Its structure features a pyrrole ring fused to a pyridine ring, with a nitrile group substituted at the 4-position. This arrangement of nitrogen atoms and the electron-withdrawing nitrile group significantly influences its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1040682-68-5 | [1] |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| SMILES | C1=CNC2=C1C(=NC=C2)C#N | [2] |
| InChI | InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H | [2] |
| Predicted XlogP | 1.0 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 128.6 Ų | [2] |
The core structure of pyrrolopyridine is an ATP mimic, allowing derivatives to act as kinase inhibitors.[1] The specific isomer, 1H-pyrrolo[3,2-c]pyridine, has been utilized as a rigid scaffold in the design of potent anticancer agents.[3]
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature. However, the synthesis of its derivatives provides a likely pathway. A common strategy involves the construction of the pyrrolopyridine core followed by functionalization. For instance, a general synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives starts from a bromo-substituted pyridine precursor.
A plausible synthetic workflow for related structures, which could be adapted for this compound, is outlined below. This generalized scheme is based on synthetic routes reported for various derivatives.[3]
Caption: Generalized synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.
Note on Experimental Protocols: Detailed, step-by-step experimental protocols for the synthesis of the parent this compound are not available in the reviewed literature. The synthesis of its derivatives often involves standard organic chemistry techniques such as Suzuki cross-coupling reactions. For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves the Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and the corresponding arylboronic acids.[3] Researchers would need to adapt such published methods for derivatives to target the specific 4-carbonitrile compound, likely involving a cyanation reaction on a suitable precursor.
Biological Activity and Signaling Pathways
While specific biological data for the unsubstituted this compound is scarce, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been extensively studied, primarily for their potent anticancer activities. These compounds are often designed as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[3] Some of these derivatives have shown IC50 values in the nanomolar range.[3] The mechanism of action for these derivatives often involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Due to a lack of specific studies on this compound, there are no described signaling pathways or experimental workflows directly involving this parent compound in the current literature. The research focus has been on its more complex, substituted derivatives.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, extensive spectroscopic data for its derivatives have been published. For example, the ¹H NMR spectrum of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in CDCl₃ shows a characteristic singlet for the proton at position 9 at approximately 9.10 ppm.[4] The ¹³C NMR spectra and high-resolution mass spectrometry (HRMS) data for a range of these derivatives are also well-documented.[4] This information can serve as a valuable reference for researchers working on the synthesis and characterization of new compounds based on this scaffold.
Conclusion
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a foundational structure for the development of novel kinase inhibitors and anticancer agents. While the parent compound is commercially available, there is a notable absence of detailed experimental data regarding its specific chemical properties, a dedicated synthesis protocol, and its direct biological activity. The existing body of research is rich with information on its derivatives, which underscores the potential of this scaffold. Further experimental characterization of this compound is warranted to fully elucidate its properties and facilitate its broader application in drug discovery and development.
References
The Potent Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, most notably potent anticancer properties. This technical guide provides an in-depth analysis of the biological activities of this class of compounds, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. While the core focus is on the 1H-pyrrolo[3,2-c]pyridine scaffold, it is important to note that the majority of published research investigates various substitutions on this ring system, with less specific data available for 4-carbonitrile derivatives.
Antiproliferative Activity
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The mechanism of action for some of the most potent compounds has been identified as the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[1][2][3]
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.[3]
| Compound | R | HeLa (IC50, μM) | SGC-7901 (IC50, μM) | MCF-7 (IC50, μM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0032 | 0.0019 |
Additionally, a series of diarylureas and diarylamides bearing the 1H-pyrrolo[3,2-c]pyridine scaffold have shown high potency against the A375P human melanoma cell line, with several compounds exhibiting IC50 values in the nanomolar range.[4]
Mechanism of Action
Tubulin Polymerization Inhibition
A key mechanism of action for the anticancer activity of these compounds is the disruption of microtubule dynamics. For instance, compound 10t has been shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[2][3] This inhibition of microtubule formation leads to mitotic arrest.
Cell Cycle Arrest
As a consequence of disrupting microtubule dynamics, these derivatives induce cell cycle arrest, predominantly in the G2/M phase. Treatment of HeLa cells with compound 10t at concentrations corresponding to its IC50, 2x IC50, and 3x IC50 for 24 hours resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase (from 3.8% in the control group to 9.6%, 40.6%, and 67.3%, respectively).[1]
Induction of Apoptosis
The sustained mitotic arrest triggered by these compounds ultimately leads to programmed cell death, or apoptosis. Studies have demonstrated that treatment with these derivatives leads to a significant increase in the apoptotic cell population.[2][5]
Inhibition of Signaling Pathways
Certain 1H-pyrrolo[3,2-c]pyridine derivatives have also been shown to inhibit key signaling pathways involved in cell proliferation and survival. For example, some derivatives can inhibit the insulin-like growth factor-1 (IGF-1) induced signaling cascade, which includes the MAPK/ERK and PI3K/AKT/mTOR pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cell line.
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Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin monomers.
-
Reaction Mixture: A reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence enhancement reagent in a suitable buffer (e.g., PIPES buffer) is prepared.
-
Compound Addition: The test compound at various concentrations or a vehicle control is added to the reaction mixture. A known tubulin inhibitor like colchicine is used as a positive control.
-
Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation at 360 nm, emission at 450 nm).
-
Data Analysis: The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells (e.g., HeLa) are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) or a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound or vehicle control as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
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Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
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Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizations
Signaling Pathway
Caption: IGF-1 signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for the MTT antiproliferative assay.
Conclusion
Derivatives of 1H-pyrrolo[3,2-c]pyridine represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their potent antiproliferative activity, primarily driven by the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The methodologies outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other related compounds in the pursuit of more effective cancer treatments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pyrrolo[3,2-c]pyridine Compounds: From Discovery to Modern Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine core, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Since its first reported synthesis in the mid-20th century, the methodologies for constructing this bicyclic system have evolved considerably, leading to the discovery of potent inhibitors of various biological targets. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrrolo[3,2-c]pyridine derivatives. It details seminal and contemporary experimental protocols, presents quantitative biological data, and visualizes key synthetic and mechanistic pathways to serve as a valuable resource for researchers in drug discovery and development.
Discovery and Early Synthesis
The first synthesis of a derivative of the pyrrolo[3,2-c]pyridine ring system was reported by Werner Herz and Stanley Tocker in 1955. Their pioneering work laid the foundation for future exploration of this chemical space. The initial synthesis involved a multi-step sequence starting from 2-methyl-3-aminopyridine.
The Herz and Tocker Synthesis (1955)
Evolution of Synthetic Methodologies
Following the initial discovery, synthetic strategies for constructing the pyrrolo[3,2-c]pyridine core have diversified and become more sophisticated. The progression from classical multi-step syntheses to modern catalytic and one-pot reactions has enabled the efficient generation of complex and diverse libraries of these compounds.[1]
Classical Approaches
Early methods often involved the construction of the pyrrole ring onto a pre-existing, functionalized pyridine derivative. These multi-step procedures, while effective, often required harsh reaction conditions and had limitations in substrate scope.
Modern Catalytic Methods
The advent of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of pyrrolo[3,2-c]pyridines. These methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance. A prominent modern strategy involves the Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents onto the scaffold.
Experimental Protocol: Suzuki Cross-Coupling for 6-Aryl-1H-pyrrolo[3,2-c]pyridines [2]
This protocol describes a general method for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
-
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted arylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a microwave vial, add the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 eq), K₂CO₃ (0.5 mmol, 5.0 eq), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq).
-
Add 1,4-dioxane (6 mL) and H₂O (2 mL) to the vial.
-
Degas the mixture with a stream of nitrogen for 5-10 minutes.
-
Seal the vial and heat the mixture in a microwave reactor for 26 minutes at 125 °C.
-
After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
-
This evolution of synthetic strategies is visualized in the workflow diagram below.
Caption: Evolution of synthetic routes to pyrrolo[3,2-c]pyridines.
Therapeutic Applications and Biological Activity
The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of therapeutic targets, particularly in oncology.
FMS Kinase Inhibitors
Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[3][4] FMS kinase signaling is crucial for the proliferation and survival of monocytes and macrophages.[3]
Signaling Pathway: FMS Kinase Inhibition
The diagram below illustrates the mechanism by which pyrrolo[3,2-c]pyridine derivatives inhibit the FMS kinase signaling pathway.
References
spectroscopic data (NMR, IR, Mass Spec) of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the specific compound 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile has yielded no direct experimental records for this exact molecule. While the search provided a wealth of information on various derivatives of the 1H-pyrrolo[3,2-c]pyridine core and related isomers, the specific data for the 4-carbonitrile substituted version remains unavailable in the public domain.
This technical guide will, therefore, summarize the available spectroscopic information for closely related analogs to provide a comparative framework for researchers. It is important to note that the data presented herein is for substituted derivatives and should be used as a reference point with the understanding that the electronic and structural environment of the target compound will induce shifts and variations in the observed spectra.
Spectroscopic Data of Related 1H-Pyrrolo[3,2-c]pyridine Derivatives
While data for the target compound is absent, spectroscopic information for a series of 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been published.[1][2] This series provides insight into the chemical shifts and fragmentation patterns that might be expected for the core pyrrolo[3,2-c]pyridine scaffold.
Representative NMR and Mass Spectrometry Data of a Derivative
For instance, for the derivative 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , the following data has been reported:[1][2]
Table 1: ¹H NMR Data of 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.10 | s | 1H | |
| 8.08 - 7.91 | m | 2H | |
| 7.80 | s | 1H | |
| 7.47 | t | 7.7 | 2H |
| 7.41 - 7.34 | m | 2H | |
| 6.80 | d | 3.2 | 1H |
| 6.71 | s | 2H | |
| 3.95 | s | 3H | |
| 3.91 | s | 6H |
Table 2: ¹³C NMR Data of 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]
| Chemical Shift (δ) ppm |
| 154.07 |
| 149.89 |
| 143.18 |
| 141.17 |
| 137.58 |
| 134.10 |
| 130.28 |
| 128.78 |
| 128.31 |
| 127.88 |
| 127.00 |
| 124.81 |
| 102.92 |
| 102.59 |
| 102.45 |
| 61.06 |
| 56.44 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 361.1552 | 361.1556 |
Data for Isomeric and Substituted Pyrrolopyridines
Spectroscopic information is also available for other isomers such as 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile and various substituted pyrrolopyridines.[3][4] For example, the ¹H NMR spectrum of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl- is mentioned in chemical supplier databases, indicating its commercial availability and characterization.[5] However, the actual spectral data is not provided in the search results.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented for the derivatives are available in the cited literature.[1][2] Generally, NMR spectra were recorded on 500 MHz instruments using CDCl₃ as the solvent and TMS as an internal standard.[1][2] High-resolution mass spectra were typically obtained using an Agilent Accurate-Mass Q-TOF 6530 instrument in ESI mode.[2]
Signaling Pathways and Logical Relationships
The search did not yield any specific information on signaling pathways or biological mechanisms directly involving This compound . The broader class of pyrrolopyridine derivatives has been investigated for various pharmacological activities, including as inhibitors of tubulin polymerization and fibroblast growth factor receptors (FGFR).[1][2][6] However, without data on the specific target compound, the creation of a relevant signaling pathway diagram is not feasible.
To provide a generic illustration of a synthesis workflow, the following diagram outlines a hypothetical synthetic route to a substituted pyrrolopyridine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. chemscene.com [chemscene.com]
- 5. 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-(178268-92-3) 1H NMR spectrum [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatility of the 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Scaffold: A Technical Guide to Derivative Mechanisms of Action
The heterocyclic compound 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile has emerged as a privileged scaffold in medicinal chemistry. While the core molecule itself is primarily a synthetic building block, its derivatives have demonstrated a remarkable diversity of biological activities, targeting key proteins and pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanisms of action for various classes of this compound derivatives, focusing on their roles as tubulin polymerization inhibitors and kinase inhibitors. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
I. Inhibition of Tubulin Polymerization
A prominent class of derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold functions as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative effects of these derivatives have been evaluated against various human cancer cell lines using standard MTT assays. The half-maximal inhibitory concentrations (IC₅₀) highlight their potent cytotoxic activity.
| Compound ID | HeLa (Cervical Cancer) IC₅₀ (μM) | SGC-7901 (Gastric Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 (Positive Control) | 0.003 | 0.005 | 0.004 |
Table 1: In vitro anti-proliferative activities of a lead 1H-pyrrolo[3,2-c]pyridine derivative (10t) compared to the known tubulin inhibitor Combretastatin A-4 (CA-4). Data sourced from Wang et al., 2024.[1]
Signaling Pathway and Cellular Consequences
The primary mechanism involves the physical obstruction of microtubule formation. By binding to tubulin, these compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the cytoskeleton has profound downstream effects on cellular processes that depend on a dynamic microtubule network.
Experimental Protocols
1. MTT Anti-proliferative Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a positive control (e.g., CA-4) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
2. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare test compounds at desired concentrations.
-
Reaction Initiation: In a 96-well plate, mix tubulin protein with GTP and the test compound or control (e.g., colchicine).
-
Polymerization Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm over time (e.g., 60-90 minutes). Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase.[2]
3. Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells (e.g., HeLa) with the test compound at various concentrations (e.g., 0.12 µM, 0.24 µM, 0.36 µM) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, indicated by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[3]
II. Inhibition of Kinase Signaling Pathways
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of FGFR signaling is a known driver in various cancers. These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of the receptor and blocking downstream signaling.[4] Another related scaffold, 1H-pyrrolo[3,2-c]pyridine, has also been utilized to develop inhibitors of kinases like MEK, JNK, and mTOR.[5]
Quantitative Data: FGFR Inhibition
The inhibitory potency of these derivatives is determined through in vitro kinase assays and cellular proliferation assays in FGFR-dependent cancer cell lines.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Table 2: In vitro inhibitory activity of a lead 1H-pyrrolo[2,3-b]pyridine derivative (4h) against FGFR isoforms. Data sourced from Chen et al.[4]
Signaling Pathway and Cellular Consequences
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate. This initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6] By blocking the initial phosphorylation event, these inhibitors effectively shut down these pro-tumorigenic signals.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: A Technical Guide to Key Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of the 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold, primarily focusing on its role as a precursor for potent anti-cancer agents. While direct biological activity of the core compound is not extensively documented in publicly available research, numerous derivatives have been synthesized and evaluated, revealing key molecular targets and mechanisms of action. This whitepaper will serve as a resource for researchers, scientists, and drug development professionals by summarizing the quantitative biological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
The primary therapeutic targets identified for derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold are Tubulin , Fibroblast Growth Factor Receptors (FGFRs) , Phosphodiesterase 4B (PDE4B) , and Nicotinamide Phosphoribosyltransferase (NAMPT) . The following sections will delve into the specifics of each target.
Tubulin: A Prime Target for Anti-Cancer Therapy
A significant body of research has focused on 1H-Pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent compound, 10t , are summarized below.[1][2]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| Combretastatin A-4 (CA-4) | Positive Control | Positive Control | Positive Control |
Experimental Protocols
MTT Assay for Anti-proliferative Activity: [1]
-
Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Assay: [3]
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence buffer is prepared.
-
Compound Addition: The test compound (e.g., derivative 10t ) is added to the reaction mixture at various concentrations. A negative control (vehicle) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) are included.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.
-
Data Analysis: The extent of inhibition or promotion of tubulin polymerization is determined by comparing the fluorescence curves of the treated samples to the controls.
Signaling Pathway and Experimental Workflow
Caption: Mechanism and workflow for tubulin inhibitors.
Fibroblast Growth Factor Receptors (FGFRs): A Target in Proliferation and Angiogenesis
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis.[4][5] Dysregulation of FGFR signaling is implicated in various cancers.
Quantitative Data: FGFR Inhibition
The IC50 values for a lead compound, 4h , against different FGFR isoforms are presented below.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Experimental Protocols
In Vitro Kinase Assay (FGFR):
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., derivative 4h ) for a defined period.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the compound concentration.
Signaling Pathway
Caption: FGFR signaling inhibition by pyrrolopyridines.
Other Potential Therapeutic Targets
Beyond tubulin and FGFRs, derivatives of the pyrrolopyridine scaffold have shown inhibitory activity against other important therapeutic targets.
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, an enzyme involved in inflammation and neurological disorders.[6]
-
Nicotinamide Phosphoribosyltransferase (NAMPT): 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas are potent inhibitors of NAMPT, an enzyme critical for cancer cell metabolism and survival.[7]
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold and its isomers makes it a valuable starting point for the development of novel therapeutics targeting a range of diseases, with a particularly strong emphasis on oncology. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating these promising findings into clinical applications.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 1H-Pyrrolo[3,2-c]pyridine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of the cytotoxic potential of derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold. While direct and extensive data on 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is limited in the public domain, this document synthesizes the available research on closely related analogs to offer insights into their mechanism of action, cytotoxic efficacy, and the experimental methodologies employed for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Core Findings: Potent Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold have demonstrated significant in vitro cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds have been investigated for their potential as tubulin polymerization inhibitors and for their efficacy against melanoma.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentrations (IC₅₀) of various 1H-Pyrrolo[3,2-c]pyridine derivatives have been determined against several cancer cell lines. The data reveals potent activity, often in the nanomolar to low micromolar range. A summary of representative data is presented below.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 10t | HeLa (Cervical Cancer) | 0.12 | [1][2][3] |
| SGC-7901 (Gastric Cancer) | 0.15 | [2][3] | |
| MCF-7 (Breast Cancer) | 0.21 | [2][3] | |
| Diarylurea 8g | A375P (Melanoma) | Nanomolar range | [4] |
| Diarylamide 9d | A375P (Melanoma) | Nanomolar range | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism of action for the cytotoxic effects of 1H-Pyrrolo[3,2-c]pyridine derivatives.[1][2][3][5] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, which is crucial for cell division.[1][2][3] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[1][2][3]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for cytotoxic 1H-Pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following sections outline the standard protocols used in the evaluation of 1H-Pyrrolo[3,2-c]pyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 1H-Pyrrolo[3,2-c]pyridine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Experimental Workflow: Cytotoxicity Assessment
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile analogs and related derivatives. Due to the limited publicly available data specifically on the 4-carbonitrile substituted series, this guide draws upon established methodologies and data from closely related 1H-pyrrolo[3,2-c]pyridine analogs to provide a robust framework for the synthesis, screening, and evaluation of this compound class. The information presented herein is intended to serve as a detailed resource for researchers initiating drug discovery programs targeting this scaffold.
Introduction to 1H-Pyrrolo[3,2-c]pyridine Scaffolds
The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purines allows it to function as a hinge-binder for various protein kinases, making it a privileged scaffold in the development of kinase inhibitors.[1] Analogs of this core have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory properties. Key therapeutic targets identified for this class of compounds include, but are not limited to, tubulin polymerization and various kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/mTOR pathway.[2][3]
This guide will focus on the preliminary in vitro screening of novel this compound analogs, covering synthetic strategies, key biological assays for activity assessment, and data interpretation.
Synthetic Methodologies
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences. While specific protocols for the 4-carbonitrile analogs are not widely published, a general approach can be adapted from the synthesis of structurally similar analogs. A representative synthetic scheme for a class of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is detailed below, which can serve as a template for the synthesis of 4-carbonitrile derivatives with appropriate modifications of starting materials.
General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2][4]
A common synthetic route involves the initial synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position.[4]
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This intermediate can be synthesized from commercially available starting materials through a series of reactions typically involving cyclization and bromination.
Step 2: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [4]
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol) in 1,4-dioxane (15 mL) is added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), potassium carbonate (0.6 mmol), pyridine (0.9 mmol), and copper (II) acetate (0.6 mmol). The mixture is stirred and irradiated in a microwave reactor for 30 minutes at 85°C. The reaction mixture is then worked up by adjusting the pH to 8 with aqueous sodium carbonate and extracting with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[4]
Step 3: Suzuki Cross-Coupling for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2]
A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) is degassed with nitrogen. The reaction is then heated in a microwave reactor for 26 minutes at 125°C. After completion, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[2]
Data Presentation: In Vitro Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of representative 1H-pyrrolo[3,2-c]pyridine analogs from the literature. This data provides a benchmark for the expected potency of novel analogs.
Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [2]
| Compound ID | R Group | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | p-tolyl | 5.34 | 7.21 | 6.54 |
| 10h | 4-methoxyphenyl | 2.15 | 3.54 | 4.29 |
| 10k | 4-ethoxyphenyl | 1.87 | 2.53 | 3.16 |
| 10m | 4-chlorophenyl | 0.87 | 1.12 | 1.54 |
| 10r | Pyridin-3-yl | 0.53 | 0.68 | 0.81 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.003 |
Table 2: Antiproliferative Activity of Diarylurea and Diarylamide 1H-Pyrrolo[3,2-c]pyridine Analogs against Melanoma Cell Lines [5][6]
| Compound ID | A375P IC₅₀ (µM) |
| 8b | < 0.01 |
| 8g | < 0.01 |
| 9a | < 0.01 |
| 9b | < 0.01 |
| 9c | < 0.01 |
| 9d | < 0.01 |
| 9e | < 0.01 |
| Sorafenib | 0.03 |
| Vemurafenib | 0.01 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the preliminary screening of novel this compound analogs.
In Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
Principle: The inhibitory effect of compounds on a specific kinase is determined by measuring the amount of phosphorylated substrate produced in the presence of the compound. This can be quantified using various methods, including radioactivity, fluorescence, or luminescence-based assays.
Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare kinase buffer, kinase, substrate, ATP, and test compounds at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the kinase solution. Incubate for 10-15 minutes at room temperature. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol (Fluorescence-based):
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Add the tubulin solution to each well.
-
Polymerization and Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for a DAPI-based reporter) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum level of polymerization for each concentration. Determine the IC₅₀ value for inhibition of tubulin polymerization.[2]
Cell Cycle Analysis by Flow Cytometry
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide, PI) and analyzing the fluorescence intensity of individual cells using a flow cytometer.
Protocol:
-
Cell Treatment: Seed cells and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
Apoptosis Assay by Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent label. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the screening of 1H-pyrrolo[3,2-c]pyridine analogs.
Experimental and Logical Workflows
Signaling Pathways
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. This technical guide provides a comprehensive framework for the preliminary screening of this compound analogs. By leveraging the detailed experimental protocols and comparative data from closely related analogs, researchers can efficiently synthesize and evaluate new chemical entities for their potential as potent and selective drug candidates. The outlined workflow, from chemical synthesis to mechanistic studies, is designed to facilitate a systematic and data-driven approach to early-stage drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Structural Analogs and Derivatives of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of the 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core. It details their synthesis, biological activities, and the experimental protocols utilized in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising heterocyclic scaffold.
Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention for its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably as anticancer agents.[1][2] The rigid, bicyclic nature of the 1H-pyrrolo[3,2-c]pyridine system provides a fixed geometry for the presentation of pharmacophoric groups, making it an attractive framework for the design of targeted therapies.
This guide focuses specifically on analogs and derivatives of this compound, a substitution pattern that holds potential for modulating the electronic and steric properties of the core structure, thereby influencing biological activity. While direct literature on the 4-carbonitrile derivatives is sparse, this guide will detail the known biological activities of the broader 1H-pyrrolo[3,2-c]pyridine class and provide synthetic methodologies that can be adapted for the synthesis of 4-cyano analogs.
Biological Activities and Therapeutic Targets
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent activity against several key therapeutic targets, primarily in the field of oncology.
Anticancer Activity: Inhibition of Tubulin Polymerization
A significant area of research for 1H-pyrrolo[3,2-c]pyridine derivatives has been their development as inhibitors of tubulin polymerization.[1][3] These compounds act as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, which are essential for cell division.[1][2][3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][4]
One prominent series of derivatives involves the substitution of the core with a 3,4,5-trimethoxyphenyl group at the 1-position and various aryl groups at the 6-position.[1] These compounds have shown potent antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1]
Table 1: In Vitro Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [1]
| Compound | R (Substitution at 6-position) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | 0.85 | 1.21 | 1.53 |
| 10b | 2-Methylphenyl | 0.43 | 0.51 | 0.62 |
| 10c | 3-Methylphenyl | 0.31 | 0.39 | 0.45 |
| 10d | 4-Methylphenyl | 0.25 | 0.33 | 0.38 |
| 10f | 2-Methoxyphenyl | 0.36 | 0.42 | 0.55 |
| 10g | 3-Methoxyphenyl | 0.28 | 0.35 | 0.41 |
| 10h | 4-Methoxyphenyl | 0.18 | 0.25 | 0.31 |
| 10k | 4-Ethoxyphenyl | 0.15 | 0.21 | 0.26 |
| 10m | 4-Chlorophenyl | 0.22 | 0.29 | 0.34 |
| 10p | Naphthalen-2-yl | 0.16 | 0.23 | 0.28 |
| 10r | Pyridin-3-yl | 0.14 | 0.19 | 0.24 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 (Positive Control) | - | 0.015 | 0.018 | 0.021 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%. Data is presented as the mean of three independent experiments.
Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for its potential as a kinase inhibitor. Diarylurea and diarylamide derivatives bearing this scaffold have been shown to inhibit neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1).[5] These compounds were found to inhibit the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK), c-jun N-terminal kinase (JNK), and mechanistic target of rapamycin (mTOR) signaling pathways.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core and the key biological assays used to evaluate the activity of its derivatives.
General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through a multi-step process, culminating in a Suzuki cross-coupling reaction to introduce diversity at the 6-position.[1][6] The following is a representative synthetic scheme.
Caption: Mechanism of action for tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives.
Inhibition of Kinase Signaling Pathways
While less explored for the 4-carbonitrile series, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit key kinase signaling pathways involved in cell proliferation and survival. [5]
Caption: Potential kinase signaling pathways inhibited by 1H-pyrrolo[3,2-c]pyridine derivatives.
Future Directions and Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the area of oncology. While significant research has been conducted on derivatives with substitutions at various positions, the 4-carbonitrile analogs remain a relatively unexplored chemical space.
Future research should focus on the following areas:
-
Synthesis of 4-Cyano Analogs: The development of efficient synthetic routes to introduce a cyano group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core is a critical first step.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of 4-cyano derivatives, exploring various substitutions at other positions of the scaffold, will be essential to identify potent and selective compounds.
-
Biological Evaluation: Screening of these novel compounds against a broad range of cancer cell lines and relevant biological targets, such as tubulin and various kinases, will be necessary to elucidate their therapeutic potential.
-
In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, including the core structure 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, as a versatile platform for the development of potent kinase inhibitors. The protocols outlined below are generalized from published research and are intended to serve as a foundational guide for the investigation of novel compounds based on this privileged heterocyclic system.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a key structural motif present in a variety of biologically active compounds that have demonstrated significant inhibitory activity against several important protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown promise in targeting kinases such as Monopolar Spindle 1 (MPS1), Leucine-Rich Repeat Kinase 2 (LRRK2), and components of the MAPK and mTOR signaling pathways.[1][2][3] This document details the inhibitory profile of selected derivatives and provides standardized protocols for their evaluation.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various 1H-pyrrolo[3,2-c]pyridine derivatives against different kinase targets and cancer cell lines. This data highlights the broad therapeutic potential of this chemical scaffold.
| Compound ID | Target Kinase(s) | Assay Type | IC50 / GI50 / cKi | Cell Line | Reference |
| Compound 65 | MPS1 | Biochemical | IC50 = 0.04 µM | - | [2] |
| Compound 65 | MPS1 | Cell-based (P-MPS1) | IC50 = 0.04 µM | - | [2] |
| Compound 65 | - | Cell Proliferation | GI50 = 0.16 µM | HCT116 | [2] |
| Compound 61 | MPS1 | Biochemical | - | - | [2] |
| Compound 61 | MPS1 | Cell-based (P-MPS1) | IC50 = 0.16 µM | - | [2] |
| Compound 61 | - | Cell Proliferation | GI50 = 0.50 µM | HCT116 | [2] |
| Compound 62 | MPS1 | Cell-based (P-MPS1) | IC50 = 6.90 µM | - | [2] |
| Compound 62 | - | Cell Proliferation | GI50 = 4.60 µM | HCT116 | [2] |
| KIST101029 | MEK, JNK, mTOR | Signaling Pathway Inhibition | Not specified | JB6 Cl41 | [1] |
| Pyrrolo[3,2-c]pyridine 24 | LRRK2 G2019S | Biochemical | cKi = 2 nM | - | [3] |
| Compound 10t | Tubulin Polymerization | Antiproliferative | IC50 = 0.12 µM | HeLa | [4][5] |
| Compound 10t | Tubulin Polymerization | Antiproliferative | IC50 = 0.15 µM | SGC-7901 | [4][5] |
| Compound 10t | Tubulin Polymerization | Antiproliferative | IC50 = 0.21 µM | MCF-7 | [4][5] |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway that can be targeted by 1H-pyrrolo[3,2-c]pyridine-based inhibitors. For instance, the derivative KIST101029 has been shown to inhibit the MEK, JNK, and mTOR signaling pathways, which are often activated by growth factors like IGF-1.[1]
Caption: Inhibition of MEK, JNK, and mTOR pathways by a 1H-pyrrolo[3,2-c]pyridine derivative.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.
-
Stop the reaction according to the detection kit instructions.
-
Add the detection reagent to measure kinase activity (e.g., luminescence for ADP production).
-
Read the plate using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Phosphorylation Assay
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (e.g., growth factor, if required to activate the kinase)
-
Lysis buffer
-
Primary antibody specific for the phosphorylated substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Imaging system or plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
If necessary, stimulate the cells to induce kinase activity.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the signal and normalize it to the total protein or a loading control.
-
Calculate the IC50 value based on the inhibition of substrate phosphorylation.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a specific density in 96-well plates and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compound and incubate for a further 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitor.
Caption: A stepwise workflow for the evaluation of a novel kinase inhibitor.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the design of novel kinase inhibitors. The data presented herein demonstrates the potential for developing potent and selective inhibitors against a range of clinically relevant kinases. The provided protocols offer a foundational framework for researchers to screen and characterize new derivatives, paving the way for the development of next-generation targeted therapies. Further optimization of this scaffold could lead to the discovery of drug candidates with improved efficacy and pharmacokinetic properties.
References
- 1. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its derivatives in cancer cell line research. The information presented here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to evaluate the anticancer potential of this class of compounds.
Introduction
Derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold have emerged as a promising class of small molecules with potent antiproliferative activity against a variety of cancer cell lines. A significant mechanism of action for many of these compounds is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][2][4]
One notable derivative, compound 10t, has demonstrated significant efficacy against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][4] Other derivatives have shown high potency against melanoma cell lines, in some cases exceeding the efficacy of established drugs like Sorafenib and Vemurafenib.[5] The diverse anticancer activities of 1H-Pyrrolo[3,2-c]pyridine derivatives make them a compelling subject for further investigation in oncology drug discovery.
Data Presentation
The following tables summarize the quantitative data on the antiproliferative and cellular effects of various 1H-Pyrrolo[3,2-c]pyridine derivatives in different cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [1][4] |
| 10c | 1.25 | 1.58 | 2.13 | [1] |
| 10a | 2.34 | 3.16 | 4.28 | [1] |
Table 2: Effect of Compound 10t on Cell Cycle Distribution in HeLa Cells
| Treatment (24h) | % of Cells in G2/M Phase | Reference |
| Control (0.1% DMSO) | 3.8% | [4] |
| 10t (1 x IC50) | 9.6% | [4] |
| 10t (2 x IC50) | 40.6% | [4] |
| 10t (3 x IC50) | 67.3% | [4] |
Table 3: Induction of Apoptosis by Compound 10t in HeLa Cells
| Treatment (48h) | % of Apoptotic Cells (Early + Late) | Reference |
| Control (0.1% DMSO) | 4.4% | [4] |
| 10t (1 x IC50) | 16.8% | [4] |
| 10t (2 x IC50) | 24.5% | [4] |
| 10t (3 x IC50) | 33.1% | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1H-Pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a test compound on the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
1H-Pyrrolo[3,2-c]pyridine derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for quantifying the induction of apoptosis by a test compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
1H-Pyrrolo[3,2-c]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Tubulin Polymerization Assay
This protocol is for assessing the in vitro effect of a test compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)
-
1H-Pyrrolo[3,2-c]pyridine derivative
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, clear, flat-bottom plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the test compound and controls at the desired concentrations in general tubulin buffer.
-
On ice, add the compound solutions to the wells of a pre-chilled 96-well plate.
-
Reconstitute the lyophilized tubulin in ice-cold general tubulin buffer containing GTP.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Experimental workflow for evaluating 1H-Pyrrolo[3,2-c]pyridine derivatives.
Caption: Signaling pathway for tubulin-targeting 1H-Pyrrolo[3,2-c]pyridine derivatives.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic strategies for related pyrrolopyridine derivatives, adapted for the specific synthesis of the target compound.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory properties.[1][2][3] The introduction of a carbonitrile moiety at the 4-position can significantly influence the compound's electronic properties and potential for intermolecular interactions, making this compound a valuable target for the development of novel therapeutic agents.
This document outlines a proposed multi-step synthetic route, commencing from commercially available starting materials. Each key transformation is presented with a detailed experimental protocol.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from a substituted pyridine. A plausible route involves the construction of the fused pyrrole ring onto the pyridine core, followed by the introduction of the carbonitrile functionality. Based on literature precedents for the synthesis of related azaindoles, a viable strategy involves the formation of a 4-amino-1H-pyrrolo[3,2-c]pyridine intermediate, which can then be converted to the target nitrile via a Sandmeyer reaction.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide
This protocol describes the oxidation of 2-bromo-5-methylpyridine to its corresponding N-oxide, a crucial step for activating the pyridine ring for subsequent electrophilic nitration.[1]
Materials:
-
2-Bromo-5-methylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-bromo-5-methylpyridine-1-oxide.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Bromo-5-methylpyridine |
| Reagent | m-Chloroperoxybenzoic acid |
| Solvent | Dichloromethane |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to room temperature |
| Expected Yield | 85-95% |
Protocol 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine-1-oxide
This protocol details the regioselective nitration of 2-bromo-5-methylpyridine-1-oxide at the C4-position.[1]
Materials:
-
2-Bromo-5-methylpyridine-1-oxide
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice/water bath
-
Crushed ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C using an ice/water bath.
-
Slowly add 2-bromo-5-methylpyridine-1-oxide to the cold sulfuric acid with stirring.
-
Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Bromo-5-methylpyridine-1-oxide |
| Reagents | Fuming nitric acid, Sulfuric acid |
| Reaction Time | 2-3 hours |
| Temperature | 80-90 °C |
| Expected Yield | 70-80% |
Protocol 3: Synthesis of 6-Bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine
This protocol describes the key cyclization step to form the pyrrolo[3,2-c]pyridine scaffold.[1]
Materials:
-
2-Bromo-5-methyl-4-nitropyridine-1-oxide
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Iron powder
-
Acetic acid
Procedure:
-
Vinylation: Dissolve 2-bromo-5-methyl-4-nitropyridine-1-oxide (1.0 eq) in DMF and add N,N-dimethylformamide dimethyl acetal (3.0 eq).
-
Heat the mixture at 100-110 °C for 4-6 hours.
-
Monitor the formation of the enamine intermediate, (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide, by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine intermediate in a mixture of acetic acid and water.
-
Add iron powder (5.0 eq) portion-wise to the solution.
-
Heat the mixture at 80-90 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of celite to remove the iron residues, and wash the celite with ethyl acetate.
-
Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine.
Data Presentation:
| Step | Reagents | Solvent | Time | Temperature |
| Vinylation | DMF-DMA | DMF | 4-6 h | 100-110 °C |
| Reductive Cyclization | Iron, Acetic acid | Acetic acid/Water | 2-4 h | 80-90 °C |
| Overall Expected Yield | 50-60% |
Protocol 4: Synthesis of 4-Amino-1H-pyrrolo[3,2-c]pyridine
This protocol describes the reduction of the nitro group and subsequent debromination to yield the key amino precursor.
Materials:
-
6-Bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder
-
Ethanol or Acetic Acid
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas or a hydrogen source (e.g., ammonium formate)
-
Methanol or Ethanol
Procedure:
-
Reduction of Nitro Group: Dissolve 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain crude 4-amino-6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Debromination: Dissolve the crude 4-amino-6-bromo-1H-pyrrolo[3,2-c]pyridine in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite with methanol.
-
Concentrate the filtrate to obtain 4-amino-1H-pyrrolo[3,2-c]pyridine.
Data Presentation:
| Step | Reagents | Solvent | Time | Temperature |
| Reduction | SnCl₂·2H₂O | Ethanol | 2-3 h | Reflux |
| Debromination | H₂, 10% Pd/C | Methanol | 4-6 h | Room Temp. |
| Overall Expected Yield | 60-70% |
Protocol 5: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the 4-amino group to the target 4-carbonitrile functionality using a classical Sandmeyer reaction.[4]
Materials:
-
4-Amino-1H-pyrrolo[3,2-c]pyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Use with extreme caution in a well-ventilated fume hood)
-
Ice bath
Procedure:
-
Diazotization: Dissolve 4-amino-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation:
| Step | Reagents | Solvent | Time | Temperature |
| Diazotization | NaNO₂, HCl | Water | 30 min | 0-5 °C |
| Cyanation | CuCN, KCN | Water | 1 h | 50-60 °C |
| Overall Expected Yield | 40-50% |
Signaling Pathway Context
Pyrrolopyridine derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. For instance, certain derivatives act as inhibitors of protein kinases, which are key components of cellular signaling cascades that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by such inhibitors.
Caption: Generic kinase signaling pathway targeted by pyrrolopyridine inhibitors.
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis of this compound. These application notes are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to explore the therapeutic potential of this and related heterocyclic compounds. Careful execution of these protocols and thorough characterization of all intermediates and the final product are essential for successful synthesis.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the direct biological application of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is limited. This document focuses on the broader, well-documented applications of the 1H-pyrrolo[3,2-c]pyridine scaffold in drug discovery. The 4-carbonitrile moiety is presented as a versatile synthetic intermediate for accessing a range of biologically active derivatives.
Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as an effective pharmacophore for designing inhibitors of various biological targets. This scaffold is an isostere of indole and azaindoles, and its derivatives have shown significant potential, particularly in oncology.
This compound: A Versatile Intermediate
While direct biological data on this compound is scarce, its chemical structure suggests significant potential as a key building block in drug discovery. The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, making it an attractive starting point for generating libraries of diverse compounds.[1][2]
Potential Transformations of the 4-Carbonitrile Group:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Amides are common functional groups in drug molecules, capable of forming key hydrogen bond interactions with protein targets.
-
Reduction: The nitrile can be reduced to a primary amine, which can then be further functionalized.
-
Cycloaddition: The nitrile can undergo cycloaddition reactions to form heterocycles, such as tetrazoles, which are often used as bioisosteres for carboxylic acids.
-
Nucleophilic Addition: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.
Applications of the 1H-Pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery
Anticancer Agents: Colchicine-Binding Site Inhibitors
A significant application of the 1H-pyrrolo[3,2-c]pyridine scaffold is in the development of potent anticancer agents that target tubulin polymerization by binding to the colchicine site.[3][4][5][6] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][5][6]
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as conformationally restricted analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[4][5] The rigid pyrrolopyridine scaffold locks the molecule in a bioactive conformation, enhancing its activity and stability.[4][5]
Mechanism of Action:
Compounds with the 1H-pyrrolo[3,2-c]pyridine core have been shown to bind to the colchicine-binding site on β-tubulin.[7] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.[7] The disruption of the microtubule network interferes with the formation of the mitotic spindle, a crucial apparatus for cell division. This leads to a halt in the cell cycle at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising pharmacophore in modern drug discovery, with derivatives demonstrating a range of biological activities. Notably, compounds in this class have shown potent anticancer properties by acting as colchicine-binding site inhibitors, leading to the disruption of tubulin polymerization, cell cycle arrest, and apoptosis.[1][2] This document provides a detailed protocol for the in vivo evaluation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (referred to herein as "the compound") in animal models, with a primary focus on its potential as an anticancer agent. The protocols outlined below are based on established methodologies for similar compounds and are intended to be adapted to specific research needs.
Preclinical Evaluation Strategy
A tiered approach is recommended for the preclinical evaluation of the compound. This involves initial in vitro characterization, followed by in vivo pharmacokinetic (PK) and toxicology studies, and finally, efficacy studies in relevant animal models of cancer.
Figure 1: Preclinical evaluation workflow for this compound.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model (e.g., mice or rats).
Methodology:
-
Animal Model: Male and female CD-1 mice (6-8 weeks old).
-
Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water, 10% DMSO/90% corn oil). The formulation should be optimized for solubility and stability.
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine key PK parameters like clearance, volume of distribution, and half-life.
-
Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to assess oral bioavailability.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital bleeding or tail snip. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: PK parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
Data Presentation:
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (mL/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Maximum Tolerated Dose (MTD) and Toxicity Studies
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity and to identify potential target organs of toxicity.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Dose Escalation: A dose-escalation study is performed with cohorts of mice receiving increasing doses of the compound daily for 5-14 days. Dosing can be administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs, etc.) are collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related microscopic changes.
Data Presentation:
| Dose (mg/kg/day) | % Body Weight Change (Day X) | Clinical Observations | Mortality |
| Vehicle Control | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
In Vivo Efficacy Studies (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model. Based on the known activity of similar compounds, a human cervical cancer (HeLa) or breast cancer (MCF-7) xenograft model is recommended.[1]
Methodology:
-
Cell Culture: HeLa or MCF-7 cells are cultured under standard conditions.
-
Tumor Implantation: 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment: The compound is administered at one or more doses below the MTD (e.g., MTD and MTD/2) daily for a specified period (e.g., 21 days). A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent) should be included.
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
-
Pharmacodynamic (PD) Studies: At the end of the efficacy study, tumors can be harvested to assess target engagement and downstream effects. For a putative tubulin inhibitor, this could include immunohistochemistry for mitotic markers (e.g., Phospho-Histone H3) or Western blotting for cell cycle-related proteins.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| Compound (Dose 1) | |||
| Compound (Dose 2) | |||
| Positive Control |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have shown potential as inhibitors of various therapeutic targets, including protein kinases and tubulin. Notably, a high-throughput screening (HTS) campaign identified a 1H-pyrrolo[3,2-c]pyridine derivative as a potent inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1), a critical component of the spindle assembly checkpoint that is overexpressed in many human cancers.[1] This discovery underscores the value of this scaffold in the development of novel therapeutics, particularly in oncology.
These application notes provide detailed protocols for biochemical and cell-based high-throughput screening assays to identify and characterize novel inhibitors based on the 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core structure. The protocols are designed for a 384-well plate format, suitable for large-scale screening campaigns.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MPS1 signaling pathway, a key target for this compound class, and the general workflow for a high-throughput screening cascade.
Caption: MPS1 signaling pathway at the spindle assembly checkpoint.
Caption: High-throughput screening workflow for inhibitor discovery.
Experimental Protocols
Protocol 1: Primary HTS - Biochemical Kinase Assay (ADP-Glo™ for MPS1)
This protocol describes a luminescent-based assay to measure the activity of MPS1 kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MPS1 (TTK) kinase
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound derivatives dissolved in 100% DMSO
-
384-well white, solid-bottom assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control, 100% activity) and 50 nL of a known MPS1 inhibitor (e.g., Mps1-IN-2) at a concentration known to cause full inhibition (positive control, 0% activity).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing MPS1 kinase (final concentration ~5 ng/µL) and MBP substrate (final concentration ~0.2 µg/µL).
-
Add 5 µL of the master mix to each well of the assay plate.
-
For "blank" controls, add 5 µL of a mix containing only the substrate in Kinase Buffer.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Buffer (final concentration to be at the Kₘ for ATP, e.g., 25 µM).
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]
Protocol 2: Secondary HTS - Cell-Based Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Human cancer cell line known to be sensitive to mitotic inhibitors (e.g., HeLa or HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
This compound derivatives dissolved in 100% DMSO
-
384-well clear-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into a 384-well plate at a density of 1,000-2,000 cells per well in 40 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 50 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank))
-
Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Protocol 3: Orthogonal Assay - In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in light scattering.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls
-
This compound derivatives dissolved in 100% DMSO
-
384-well clear plates
-
Spectrophotometer with temperature control, capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
On ice, prepare a tubulin polymerization mix containing Tubulin Polymerization Buffer, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of the test compounds and controls in the tubulin polymerization mix. The final DMSO concentration should be kept below 2%.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Add the compound dilutions to the wells of a pre-warmed 384-well plate.
-
To initiate the reaction, add cold tubulin solution (final concentration ~3 mg/mL) to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each compound concentration.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the percentage of inhibition of polymerization at a specific time point (e.g., 30 minutes).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation
The following tables summarize hypothetical data from the described HTS assays for a series of this compound derivatives.
Table 1: Biochemical HTS Data for MPS1 Kinase Inhibition
| Compound ID | IC₅₀ (nM) | Z'-Factor |
| Pyrrolo-CN-001 | 15 | 0.78 |
| Pyrrolo-CN-002 | 85 | 0.81 |
| Pyrrolo-CN-003 | >10,000 | 0.75 |
| Pyrrolo-CN-004 | 250 | 0.83 |
| Mps1-IN-2 (Control) | 5 | 0.85 |
Table 2: Cell-Based Proliferation Data (HeLa Cells)
| Compound ID | GI₅₀ (µM) | Maximum Inhibition (%) |
| Pyrrolo-CN-001 | 0.5 | 95 |
| Pyrrolo-CN-002 | 2.1 | 92 |
| Pyrrolo-CN-003 | >50 | 15 |
| Pyrrolo-CN-004 | 8.5 | 88 |
| Paclitaxel (Control) | 0.01 | 98 |
Table 3: Tubulin Polymerization Inhibition Data
| Compound ID | IC₅₀ (µM) | Effect on Polymerization |
| Pyrrolo-CN-005 | 2.5 | Inhibition |
| Pyrrolo-CN-006 | >20 | No significant effect |
| Nocodazole (Control) | 1.2 | Inhibition |
| Paclitaxel (Control) | 0.8 | Promotion |
References
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocyclic compound also known as 6-azaindole, is a significant pharmacophore in modern drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and its derivatives, key intermediates for further chemical exploration.
The synthetic strategies outlined below focus on building the pyrrole ring onto a pre-functionalized pyridine core. These methods offer versatility and control over the final substitution pattern of the target molecules.
Synthetic Strategies Overview
The synthesis of the this compound core can be approached through several key cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring. A general overview of a common synthetic pathway is depicted below.
Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives in Signal Transduction Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of targeted anticancer agents. Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory activities against critical components of various signal transduction pathways, making them valuable tools for cancer research and drug development. These notes provide detailed information and protocols for the application of two distinct classes of 1H-pyrrolo[3,2-c]pyridine derivatives in signal transduction pathway analysis: Monopolar Spindle 1 (MPS1) kinase inhibitors and tubulin polymerization inhibitors.
Class I: MPS1 Kinase Inhibitors (e.g., CCT251455)
The protein kinase MPS1 is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Overexpression of MPS1 is observed in numerous human cancers and is associated with chromosomal instability and aneuploidy.[1][3] Inhibition of MPS1 in cancer cells can lead to severe mitotic errors and subsequent cell death, establishing it as an attractive target for oncology therapeutics.[1] CCT251455 is a potent and selective, orally bioavailable inhibitor of MPS1 with a 1H-pyrrolo[3,2-c]pyridine core.[1][2][3]
Data Presentation: In Vitro and Cellular Activity of CCT251455
| Assay Type | Parameter | Value | Cell Line / System |
| Biochemical Assay | |||
| MPS1 Kinase Assay | IC50 | 3 nM | Purified Enzyme |
| Cellular Assays | |||
| p-MPS1 (T676) Autophosphorylation | IC50 | 40 nM | HCT-116 |
| Cell Proliferation (MTT Assay) | GI50 | 160 nM | HCT-116 |
| Kinase Selectivity | |||
| Broad Kinase Panel (121 kinases) | % Inhibition at 1 µM | >80% for only 3 other kinases | N/A |
Table 1: Summary of the in vitro and cellular activities of the MPS1 inhibitor CCT251455. Data sourced from multiple studies.[1][2]
Signaling Pathway Diagram: MPS1 Inhibition
References
Techniques for Measuring the Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antiproliferative activity of the novel compound 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile. The methodologies described herein are standard in vitro assays widely used in cancer research and drug discovery to determine a compound's efficacy in inhibiting cell growth and to elucidate its potential mechanism of action.
Introduction
This compound is a heterocyclic compound with a scaffold that has been investigated for various therapeutic properties, including anticancer effects.[1][2] The evaluation of its antiproliferative activity is a critical first step in the preclinical assessment of its potential as a therapeutic agent. This document outlines key assays to quantify the inhibitory effects of this compound on cancer cell lines. The primary assays covered are the MTT and SRB assays for assessing cell viability and cytotoxicity, the colony formation assay for evaluating long-term survival, and cell cycle analysis by flow cytometry to investigate the mechanism of action.
Data Presentation
Quantitative data from the antiproliferative assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.
Table 1: Antiproliferative Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | Data to be filled |
| HeLa | Cervical Adenocarcinoma | MTT | Data to be filled |
| A549 | Lung Carcinoma | SRB | Data to be filled |
| HCT-116 | Colon Carcinoma | SRB | Data to be filled |
| Jurkat | T-cell Leukemia | MTT | Data to be filled |
Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation.
Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line Treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | Data to be filled | Data to be filled | Data to be filled |
| IC50/2 | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled |
| 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Note: Data to be obtained from flow cytometry experiments. This table is a template for presenting cell cycle distribution data.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Two common colorimetric assays for determining cell viability are the MTT and SRB assays.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3][4]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Principle: The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is proportional to the total cellular protein mass.[7][9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7][10]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[9] Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9][10]
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Colony Formation (Clonogenic) Assay
Principle: This assay assesses the long-term effects of a compound on the ability of single cells to survive and proliferate to form colonies.[11][12] It is considered a gold standard for determining cytotoxicity.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number depends on the cell line's plating efficiency.
-
Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, or until visible colonies are formed.[13]
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 6% glutaraldehyde or methanol, and then stain with 0.5% crystal violet solution.[12]
-
Colony Counting: After staining, wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a colony of at least 50 cells).[12]
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15] Antiproliferative agents often induce cell cycle arrest at specific checkpoints. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.[16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16]
Visualizations
Experimental Workflows
Caption: General experimental workflows for antiproliferative assays.
Potential Signaling Pathways
The antiproliferative effects of small molecules are often mediated through the modulation of key signaling pathways that control cell growth, proliferation, and survival.
Caption: The PI3K/Akt signaling pathway, a potential target for antiproliferative agents.[17][18][19]
Caption: The intrinsic apoptosis pathway, a mechanism of programmed cell death.[20][21][22][23][24]
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ossila.com [ossila.com]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 24. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: The Use of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the use of the 1H-pyrrolo[3,2-c]pyridine scaffold in structure-activity relationship (SAR) studies, with a focus on its application in the development of potent anticancer agents. While direct SAR studies on 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile itself are not extensively available in the public domain, this scaffold is a key structural component in a novel class of colchicine-binding site inhibitors. The methodologies and data presented herein are derived from published research on derivatives of this core structure.
Application Notes
The 1H-pyrrolo[3,2-c]pyridine core is a rigid bicyclic heteroaromatic system that has emerged as a valuable scaffold in medicinal chemistry. Its structural characteristics make it an excellent platform for the design of inhibitors that target specific protein conformations. A significant application of this scaffold is in the development of potent tubulin polymerization inhibitors that bind to the colchicine site, a key target in cancer chemotherapy.
By utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold, medicinal chemists can create conformationally restricted analogues of known microtubule-targeting agents. This strategy aims to lock the molecule in a bioactive conformation, potentially leading to enhanced potency and selectivity. The SAR studies of these derivatives have provided crucial insights into the structural requirements for potent anti-proliferative activity.
In the context of the colchicine-binding site inhibitors, the 1H-pyrrolo[3,2-c]pyridine core serves to mimic the cis-olefin bond of compounds like combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The SAR of these fused-ring analogues has been explored by introducing various substituents at different positions of the scaffold, particularly at the 1- and 6-positions. These studies have revealed that the nature of the substituents at these positions significantly influences the anti-proliferative activity against various cancer cell lines. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 1-position and an indolyl moiety at the 6-position has been shown to result in compounds with exceptionally high potency.[1][2]
The 4-carbonitrile group, while not the primary focus of the SAR studies in the available literature, can be envisioned as a key synthetic handle for further chemical modifications. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic rings, thus allowing for the exploration of a wider chemical space in SAR studies.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2]
| Compound ID | B-ring Substituent (at position 6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | > 30 | > 30 | > 30 |
| 10d | 4-Methylphenyl | 1.9 ± 0.46 | 4.5 ± 0.48 | 3.2 ± 0.11 |
| 10h | 4-Methoxyphenyl | 0.48 ± 0.10 | 0.63 ± 0.16 | 0.95 ± 0.21 |
| 10i | 3-Hydroxyphenyl | 0.90 ± 0.20 | 1.61 ± 0.36 | 1.36 ± 0.37 |
| 10j | 3-Methoxyphenyl | 7.0 ± 0.54 | 13.1 ± 1.5 | 9.4 ± 1.8 |
| 10k | 4-Ethoxyphenyl | 5.3 ± 0.34 | 9.6 ± 1.3 | 7.0 ± 1.1 |
| 10l | 4-Fluorophenyl | 12.0 ± 2.6 | > 30 | > 30 |
| 10m | 4-Chlorophenyl | > 30 | > 30 | > 30 |
| 10n | 4-Nitrophenyl | > 30 | > 30 | > 30 |
| 10q | 2-Thienyl | 19.9 ± 4.6 | > 30 | > 30 |
| 10t | Indol-5-yl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 | (Positive Control) | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
Data extracted from Wang, C., et al. (2024).[1][2]
SAR Summary:
-
Effect of B-ring substituents: The nature of the substituent at the 6-position (the B-ring) significantly impacts anti-proliferative activity.
-
Electron-donating vs. electron-withdrawing groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on the B-ring generally lead to higher potency compared to electron-withdrawing groups (e.g., -F, -Cl, -NO₂).[1][2]
-
Position of substituents: The position of the substituent on the B-ring is also important, with para- and meta-substituted compounds showing varied activities.
-
Heterocyclic B-rings: Replacing the phenyl B-ring with a heterocyclic ring system, such as indole, can lead to a substantial increase in potency, as demonstrated by compound 10t .[1][2]
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol describes a general multi-step synthesis for the preparation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which are potent tubulin polymerization inhibitors. The synthesis involves the construction of the 1H-pyrrolo[3,2-c]pyridine core followed by functionalization.
Materials:
-
2-Bromo-5-methylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Fuming nitric acid
-
Sulfuric acid
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Iron powder
-
Acetic acid
-
3,4,5-Trimethoxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Copper (II) acetate (Cu(OAc)₂)
-
Arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 15): a. Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-CPBA portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC). Work up the reaction to obtain 2-bromo-5-methylpyridine-1-oxide. b. Step 2: Nitration. Add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the mixture at an elevated temperature until the reaction is complete. Carefully pour the reaction mixture onto ice and neutralize to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide. c. Step 3: Vinylation. React the nitropyridine oxide with DMF-DMA in DMF to yield (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. d. Step 4: Reductive Cyclization. Treat the vinyl compound with iron powder in acetic acid to effect a reductive cyclization, affording the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[2]
-
Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16): a. Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, and Cu(OAc)₂ in 1,4-dioxane. b. Heat the mixture in a microwave reactor at 85 °C for 30 minutes.[2] c. After completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. d. Purify the residue by silica gel chromatography to obtain intermediate 16.
-
Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Target Compounds 10a-t): a. In a microwave vial, combine intermediate 16 (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents) in a mixture of 1,4-dioxane and water. b. Degas the mixture with nitrogen. c. Heat the reaction in a microwave reactor at 125 °C for 26 minutes.[1] d. After cooling, extract the mixture with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa, SGC-7901, and MCF-7 human cancer cell lines
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., CA-4). c. Incubate the plates for 48-72 hours at 37 °C.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plates for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagram 1: Synthetic Workflow for 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives
Caption: Synthetic route to 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.
Diagram 2: Experimental Workflow for In Vitro Anti-proliferative Activity Assay
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Diagram 3: Logical Relationship in SAR of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Caption: SAR of 1H-pyrrolo[3,2-c]pyridine colchicine-site inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare the 1H-pyrrolo[3,2-c]pyridine core?
A1: A frequently employed strategy involves a multi-step synthesis starting from a substituted pyridine derivative. A common route begins with 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, and a subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then cyclized in the presence of a reducing agent, such as iron powder in acetic acid, to form a 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.[1] This intermediate is pivotal for the subsequent introduction of the nitrile group at the 4-position.
Q2: What are the primary methods for introducing the carbonitrile group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine ring?
A2: Two primary methods can be considered for the cyanation of the 1H-pyrrolo[3,2-c]pyridine core:
-
Palladium-Catalyzed Cyanation of a 4-Halo Precursor: This is a widely used method in modern organic synthesis. If a 4-halo-1H-pyrrolo[3,2-c]pyridine (e.g., 4-bromo or 4-chloro) is synthesized, it can be subjected to a palladium-catalyzed cross-coupling reaction with a cyanide source. Common cyanide reagents include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[2][3] This method offers good functional group tolerance and generally proceeds under milder conditions than traditional methods.
-
Sandmeyer Reaction of a 4-Amino Precursor: An alternative route involves the diazotization of a 4-amino-1H-pyrrolo[3,2-c]pyridine precursor, followed by treatment with a copper(I) cyanide salt (CuCN).[4][5] The Sandmeyer reaction is a classic method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
Q3: What are the critical parameters to control for a successful palladium-catalyzed cyanation reaction?
A3: For a successful palladium-catalyzed cyanation, several parameters are critical:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial. Catalyst systems like Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos) or pre-catalysts like palladacycles are often effective.[6]
-
Cyanide Source: The choice of cyanide source can impact the reaction. Zinc cyanide is commonly used, while the less toxic potassium ferrocyanide is a safer alternative.[2][3]
-
Base: A suitable base, such as potassium acetate or cesium carbonate, is often required.[2][6]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMA, or dioxane are typically used.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrate and the catalyst system.[3]
-
Inert Atmosphere: These reactions are typically sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is essential to prevent catalyst degradation.
Troubleshooting Guides
Problem 1: Low Yield in the Formation of the 1H-pyrrolo[3,2-c]pyridine Core
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete nitration of the pyridine N-oxide precursor. | - Increase the reaction time or temperature of the nitration step. - Use a stronger nitrating agent if possible. | Ensures complete conversion of the starting material to the nitro-pyridine intermediate, which is necessary for the subsequent steps. |
| Inefficient cyclization of the enamine intermediate. | - Optimize the amount of reducing agent (e.g., iron powder). - Ensure the acetic acid is of high purity and sufficient quantity. - Increase the reaction temperature or time for the cyclization step. | The reduction of the nitro group and subsequent intramolecular cyclization are critical for forming the pyrrole ring. Optimizing these conditions can significantly improve the yield. |
| Degradation of starting materials or intermediates. | - Ensure all reagents are pure and solvents are anhydrous. - Perform the reactions under an inert atmosphere if intermediates are sensitive to air or moisture. | Impurities or side reactions can lead to the formation of byproducts and reduce the yield of the desired product. |
Problem 2: Low Yield or No Reaction in the Palladium-Catalyzed Cyanation Step
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation. | - Use a fresh, high-purity palladium catalyst and ligand. - Ensure strictly anhydrous and oxygen-free reaction conditions. - Consider using a more robust pre-catalyst. - Avoid excess cyanide, which can poison the catalyst.[7][8] | Palladium catalysts are sensitive to impurities, oxygen, and excess cyanide, which can lead to the formation of inactive species. |
| Poor solubility of reagents. | - Choose a solvent in which all reactants, especially the cyanide salt, have adequate solubility. - Gentle heating can sometimes improve solubility. | For the reaction to proceed efficiently, all components must be in the solution phase to interact with the catalyst. |
| Incorrect choice of base. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). The choice of base can significantly influence the reaction outcome. | The base plays a crucial role in the catalytic cycle, and its strength and properties need to be compatible with the specific catalyst system and substrate. |
| Low reactivity of the halo-precursor. | - If using a chloro-precursor, consider switching to a more reactive bromo- or iodo-precursor. - Increase the reaction temperature and/or catalyst loading. | The reactivity of the C-X bond (X = halogen) follows the order I > Br > Cl. More reactive starting materials may require milder conditions and give higher yields. |
Experimental Protocols
Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)
This protocol is adapted from a known synthesis of related derivatives.[1]
-
Oxidation of 2-bromo-5-methylpyridine: To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Nitration of 2-bromo-5-methylpyridine-1-oxide: Add the crude 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Carefully warm the mixture and stir until the reaction is complete.
-
Formation of the Enamine Intermediate: React the resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.
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Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine: To the crude enamine intermediate in acetic acid, add iron powder and heat the mixture. Monitor the reaction by TLC. Upon completion, filter the mixture and purify the product by column chromatography.
Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This is a general protocol based on established methods for heteroaryl halides.[2][3]
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-1H-pyrrolo[3,2-c]pyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).
-
Add anhydrous solvent (e.g., DMA or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
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After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps, based on literature for analogous systems. These should be considered as starting points for optimization.
Table 1: Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Halides
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | - | DMA | 80 | ~85 (for 4-chloro-7-azaindole) | [2] |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | K₂CO₃ | t-BuOH/H₂O | 100 | Good to excellent | [3] |
| Palladacycle P1 | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane | 100 | ~80-95 | [2] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield palladium-catalyzed cyanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its heterocyclic aromatic structure containing both a pyrrole and a pyridine ring, along with a polar carbonitrile group, this compound is anticipated to have low solubility in aqueous media. However, it is expected to be more soluble in polar organic solvents. For instance, structurally similar compounds like 1H-Pyrrolo[2,3-B]Pyridine-4-Carbonitrile are soluble in solvents such as dichloromethane and dimethyl sulfoxide (DMSO)[1].
Q2: Which common laboratory solvents should I try first to dissolve this compound?
A2: For initial experiments, it is recommended to start with polar aprotic solvents. A suggested starting panel of solvents is provided in the table below.
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Aprotic | DMSO, DMF, DMA | High |
| Chlorinated | Dichloromethane (DCM) | Moderate to High |
| Alcohols | Methanol, Ethanol | Low to Moderate |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate |
| Non-polar | Hexanes, Toluene | Very Low |
| Aqueous | Water, PBS (pH 7.4) | Very Low |
Q3: Why is my compound "crashing out" of solution when I add an aqueous buffer?
A3: This phenomenon, known as precipitation, is common for water-insoluble compounds that are initially dissolved in a water-miscible organic solvent like DMSO. When the aqueous buffer is added, the overall polarity of the solvent system increases, causing the compound's solubility to decrease dramatically and leading to its precipitation out of the solution.
Troubleshooting Guide
Issue: Difficulty dissolving this compound for in vitro assays.
This guide will walk you through a systematic approach to overcoming solubility challenges, from simple solvent adjustments to more advanced formulation techniques.
Step 1: Co-Solvent Systems
Q: How can I prepare a stock solution in an organic solvent and dilute it into an aqueous medium without precipitation?
A: The use of co-solvents is a common and effective technique to increase the aqueous solubility of poorly soluble compounds[2][3]. By maintaining a certain percentage of an organic co-solvent in your final aqueous solution, you can prevent your compound from precipitating.
Experimental Protocol: Co-Solvent System Preparation
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to maintain solubility.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
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Ethanol
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Phosphate-buffered saline (PBS), pH 7.4
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Vortex mixer
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Sonicator
Procedure:
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming and sonication may be used to aid dissolution.
-
Serial Dilution (Co-solvent Screening):
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Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO or PEG400).
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Add a small aliquot of the high-concentration stock solution to each co-solvent buffer to achieve the desired final concentration.
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Vortex thoroughly after addition.
-
-
Observation: Visually inspect for any precipitation or cloudiness immediately and after a set period (e.g., 1 hour, 24 hours) at the desired experimental temperature.
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Selection: Choose the lowest percentage of co-solvent that maintains the compound's solubility at the required concentration.
Recommended Co-Solvent Concentrations for Initial Screening:
| Co-Solvent | Typical Starting Concentration in Final Medium | Maximum Recommended Concentration for Cell-Based Assays |
| DMSO | 1-5% | < 0.5 - 1% |
| Ethanol | 1-10% | < 1% |
| PEG400 | 5-20% | Varies by cell line |
| Propylene Glycol | 5-20% | Varies by cell line |
Step 2: pH Modification
Q: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A: Yes, pH modification can significantly enhance the solubility of ionizable compounds[4]. The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
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This compound
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A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
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DMSO
-
UV-Vis Spectrophotometer or HPLC
Procedure:
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Prepare a Stock Solution: Dissolve the compound in DMSO to make a concentrated stock solution.
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Spiking and Equilibration:
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Add a small, consistent volume of the DMSO stock to each buffer to create a supersaturated solution.
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Shake the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.
-
-
Sample Preparation: Centrifuge the samples to pellet the undissolved compound.
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Quantification: Carefully take an aliquot of the supernatant, dilute it with the appropriate mobile phase or solvent, and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
Step 3: Use of Excipients (Complexation)
Q: What if co-solvents and pH adjustment are insufficient or not suitable for my experiment?
A: The use of complexing agents, particularly cyclodextrins, can be an effective way to enhance the aqueous solubility of poorly soluble drugs[5]. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the nonpolar regions of a guest molecule, while the hydrophilic exterior improves solubility in water.
Experimental Protocol: Solubility Enhancement with Cyclodextrins
Objective: To improve the aqueous solubility of this compound using a cyclodextrin.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
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Aqueous buffer (e.g., PBS pH 7.4)
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Stir plate and magnetic stir bars
Procedure:
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Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).
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Add Compound: Add an excess of this compound to each cyclodextrin solution.
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Equilibration: Stir the mixtures for 24-48 hours at a constant temperature.
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Analysis: Filter or centrifuge the samples to remove undissolved compound and analyze the concentration in the supernatant by HPLC or UV-Vis spectrophotometry.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for selecting a solubility enhancement method.
Signaling Pathway for Solubility Enhancement
The following diagram illustrates the conceptual pathways for improving the solubility of a poorly soluble compound like this compound.
Caption: Conceptual pathways for solubility enhancement.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Supplier & Manufacturer China | High Purity | CAS Number, Properties, Safety, Uses [nj-finechem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile. The following information is designed to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
The most common and effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. Column chromatography, typically using silica gel, is widely employed to separate the target compound from reaction by-products and unreacted starting materials.[1][2][3] Recrystallization is a valuable secondary step to achieve high purity, assuming a suitable solvent can be identified.
Q2: My compound appears to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?
Nitrile compounds can be susceptible to hydrolysis on the acidic surface of standard silica gel, which can lead to the formation of amide or carboxylic acid impurities.[4] The nitrogen atoms in the pyrrolopyridine ring system can also interact strongly with acidic sites, causing streaking and poor separation.
Solutions:
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Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or pyridine, to neutralize the acidic sites.[4][5]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase silica (C18), which are less likely to cause degradation of sensitive nitriles.[4]
-
Solvent System Selection: Avoid using highly protic solvents like methanol in high concentrations if hydrolysis is suspected. A gradient elution from a non-polar solvent (like heptane or hexane) to a moderately polar solvent (like ethyl acetate) is often effective.[1]
Q3: I am experiencing low recovery after recrystallization. What are the common causes and solutions?
Low yield during recrystallization is a frequent issue. The primary causes and their solutions are outlined below:
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Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can test for excess solvent by evaporating a small sample of the mother liquor; a large amount of solid residue indicates that product is being lost.[6]
-
-
Premature Crystallization: The compound may crystallize too early, for instance, in the filter funnel during a hot filtration step.
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Solution: Ensure the filtration of the hot solution is performed quickly. Using a heated filter funnel can effectively prevent this issue.[6]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. If the compound is too soluble in the cold solvent, recovery will be poor.[6]
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Solution: Conduct small-scale solvent screening with various common laboratory solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find the optimal one.
-
Q4: How can I effectively monitor the purification process by TLC?
Many nitrile compounds are not colored and may not be UV-active, making visualization on a Thin-Layer Chromatography (TLC) plate challenging.[4]
Effective Visualization Techniques:
-
UV Light: If the this compound core is the primary chromophore, it should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[4]
-
Iodine Vapor: Place the developed TLC plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots. This method is semi-destructive.[4]
-
Potassium Permanganate Stain: A permanganate dip is a good general stain for compounds with functional groups that can be oxidized, which is common for heterocyclic compounds.
Experimental Protocols
Protocol 1: Column Chromatography (Silica Gel)
This protocol provides a general methodology for the purification of this compound using silica gel chromatography.
1. Preparation of Stationary Phase:
- Choose silica gel with a particle size of 63–200 μm for standard flash chromatography.[1]
- To prevent degradation, create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 9:1 Heptane/Ethyl Acetate).
- If base-deactivation is needed, add 1% triethylamine to the eluent used to make the slurry and pack the column.
2. Column Packing:
- Pour the silica slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
- Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the appropriate solvent (dichloromethane is often a good choice).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with a low-polarity solvent system (e.g., Heptane/Ethyl Acetate) and gradually increase the polarity (gradient elution).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Recovery:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying the compound by recrystallization.
1. Solvent Selection:
- Place a small amount of the compound (10-20 mg) into several test tubes.
- Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, acetonitrile, ethyl acetate).
- Heat the tubes that do not dissolve at room temperature. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
- Observe crystal formation upon slow cooling.
2. Procedure:
- Place the crude compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
- If the solution is colored due to impurities, you may add a small amount of activated charcoal and perform a hot filtration.
- Allow the solution to cool slowly to room temperature. To maximize crystal growth, do not disturb the flask.
- Once crystal formation appears complete, cool the flask further in an ice bath for 30 minutes to maximize yield.
3. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals under a high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical purification parameters for related pyrrolopyridine derivatives as reported in the literature. This can serve as a starting point for optimizing the purification of this compound.
| Compound Type | Purification Method | Solvent System (Eluent) | Yield (%) | Reference |
| Pyrrolo[3',2':3,4]fluoreno[1,9-fg]quinoline | Column Chromatography | Heptane / Ethyl Acetate | 80% | [1] |
| Pyrrolo[3,2-g]isoquinoline Derivative | Column Chromatography | Dichloromethane / Methanol (97:3 to 94:6) | 51% | [7] |
| C-4 Substituted Pyrrolo[2,3-d]pyrimidine | Flash Column Chromatography | Acetone / Dichloromethane (1:1) | 72% | [2] |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Microwave Reaction & Extraction | Ethyl Acetate | 32-94% | [5] |
Visualized Workflows and Logic
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in column chromatography.
References
- 1. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 1H-Pyrrolo[3,2-c]pyridine core structure?
A1: Common synthetic strategies for the analogous 7-azaindole scaffold, which can be adapted, include the Bischler-Möhlau indole synthesis, Pictet-Spengler reaction, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Q2: I am observing low yields in my synthesis. What are the initial parameters I should investigate?
A2: Low yields are a common issue. Key parameters to investigate first are the purity of starting materials, the choice of solvent and catalyst, and the reaction temperature and time. For instance, in related syntheses, microwave heating has been shown to dramatically accelerate certain reaction steps.[1] Ensuring an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent degradation of reagents and intermediates.[4]
Q3: What are some common side products that can form during the synthesis?
A3: The formation of side products is highly dependent on the chosen synthetic route. In reactions like the Pictet-Spengler, incomplete cyclization can be an issue.[4] In cross-coupling reactions, homo-coupling of the starting materials can occur. Over-alkylation or oxidation of the pyrrole or pyridine rings are also potential side reactions. Careful control of stoichiometry and reaction conditions is essential to minimize these.
Q4: How can I improve the purification of my final product?
A4: Purification of pyrrolopyridine derivatives can be challenging due to their polarity. Standard techniques include column chromatography on silica gel or recrystallization.[4] If the product is a solid, recrystallization from a suitable solvent system can be highly effective. For column chromatography, a gradient elution system (e.g., ethyl acetate in hexane) is often employed to achieve good separation.[4]
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Verify the purity of starting materials using techniques like NMR or LC-MS. Purify if necessary. | Impurities can interfere with the reaction, leading to side products or inhibition of the catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Consider a temperature screen to find the optimal condition. For some steps, microwave heating can be beneficial.[1] | Some reactions have a narrow optimal temperature range. Too low may result in a sluggish reaction, while too high can cause decomposition. |
| Suboptimal Catalyst or Ligand (for cross-coupling) | Screen different palladium catalysts and ligands. SPhos has been shown to be effective in similar Suzuki-Miyaura couplings.[5] | The choice of catalyst and ligand is critical for the efficiency of cross-coupling reactions. |
| Presence of Oxygen or Moisture | Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] | Many organometallic reagents and intermediates are sensitive to air and moisture. |
| Inappropriate Solvent | Screen different solvents. Aprotic solvents like 1,4-dioxane or DMF are commonly used in cross-coupling reactions.[6] | The solvent can significantly influence the solubility of reagents and the reaction kinetics. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion.[7] | An incorrect ratio of reactants can lead to the formation of undesired side products. |
| Reaction Time Too Long | Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times can lead to the decomposition of the desired product or the formation of secondary products. |
| Incomplete Cyclization (e.g., in Pictet-Spengler type reactions) | Optimize the acid catalyst and its concentration. Stronger acids or higher concentrations may be required for less reactive substrates.[3] | The acid catalyst is crucial for the formation of the electrophilic iminium ion necessary for cyclization.[3] |
| Homo-coupling of Boronic Acids (in Suzuki reactions) | Ensure efficient stirring and slow addition of the boronic acid. Degas the reaction mixture thoroughly to remove oxygen. | Oxygen can promote the oxidative homo-coupling of boronic acids. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the coupling of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine with a boronic acid and may require optimization for specific substrates.[6]
-
Reactant Preparation : In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the corresponding boronic acid (1.5 eq), and potassium carbonate (5.0 eq).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically 3:1 v/v).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 eq).
-
Reaction Conditions : Heat the reaction mixture in a microwave reactor at 125 °C for approximately 25-30 minutes, or alternatively, heat at reflux under conventional heating and monitor by TLC or LC-MS.[6]
-
Workup : After cooling, extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Quantitative Data
Table 1: Effect of Arylboronic Acid Substituent on Yield in a Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[6]
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 63 |
| 2 | o-tolylboronic acid | 65 |
| 3 | m-tolylboronic acid | 94 |
| 4 | p-tolylboronic acid | 67 |
| 5 | 4-methoxyphenylboronic acid | 51 |
| 6 | 4-ethoxyphenylboronic acid | 57 |
| 7 | 4-chlorophenylboronic acid | 32 |
Data is for the synthesis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives and serves as a reference for potential optimization.[6]
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Q1: My reaction to synthesize the 1H-pyrrolo[3,2-c]pyridine core is showing low yield. What are the common causes and solutions?
A1: Low yields in the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can stem from several factors. Here are some common issues and troubleshooting steps:
-
Purity of Starting Materials: The purity of precursors is critical. For instance, substituted pyridines can be prone to oxidation. Ensure your starting materials are of high purity or consider purifying them before use.
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can hinder the reaction rate. It is advisable to optimize the temperature, potentially starting with reported literature values and then screening a range to find the optimal conditions for your specific substrates.[1] Overheating can lead to decomposition.
-
Solvent and Moisture: The choice of solvent is crucial. Many reactions for constructing this heterocyclic system require anhydrous conditions. Ensure you are using dry solvents and inert atmosphere techniques (e.g., flame-dried glassware, nitrogen or argon blanket).[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully check the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.[1]
Q2: I am observing multiple spots on my TLC during the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. What are the likely side products?
A2: The formation of multiple products can be due to side reactions. In the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, incomplete reduction or cyclization can lead to impurities. The reaction involves a reduction of the nitro group and subsequent cyclization, and issues with the reducing agent (e.g., iron powder) or reaction time and temperature can result in a complex mixture.
Troubleshooting Workflow for Low Yield and Impurities:
Caption: Troubleshooting workflow for synthesis issues.
Q3: What are the recommended purification methods for 1H-Pyrrolo[3,2-c]pyridine derivatives?
A3: Purification of 1H-pyrrolo[3,2-c]pyridine derivatives is typically achieved through column chromatography on silica gel.[2][3] The choice of eluent system is crucial and often requires some optimization. A common approach is to use a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).[2][4] Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent system is identified.
For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) is a common setup.[4]
Q4: I am having trouble with the solubility of my this compound derivative. What solvents can I use?
A4: The solubility of heterocyclic compounds can be challenging. For reactions, solvents like 1,4-dioxane, DMF, and toluene are often used, sometimes in combination with water.[2] For biological assays, DMSO is a common solvent for creating stock solutions. It is always recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific derivative and application.
Experimental Protocols
Below are detailed methodologies for key experiments involving the synthesis of a 1H-pyrrolo[3,2-c]pyridine core structure, which can be adapted for the synthesis of the 4-carbonitrile derivative.
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [2]
This protocol outlines the synthesis of a key intermediate for further derivatization.
-
Reaction Setup: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1 equivalent), iron powder (4 equivalents), and glacial acetic acid.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 5 hours.
-
Workup:
-
After cooling, filter the reaction mixture to remove the iron powder.
-
Concentrate the filtrate in vacuo.
-
Adjust the pH of the residue to 8 with an aqueous sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the dried organic phase in vacuo and purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki Cross-Coupling for Derivatization [2]
This protocol describes a general method for introducing aryl groups at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core.
-
Reaction Setup: In a microwave reactor tube, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired substituted phenylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).
-
Solvent: Dissolve the reactants in a mixture of 1,4-dioxane and water (3:1).
-
Degassing: Degas the mixture with a stream of nitrogen for 10 minutes.
-
Reaction Conditions: Heat the mixture in a microwave reactor at 125 °C for 26 minutes.
-
Workup:
-
After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the organic phase and purify the product by silica gel column chromatography.
Data Presentation
Table 1: Reaction Yields for Selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2]
| Compound | R-group (at position 6) | Yield (%) |
| 10a | phenyl | 63 |
| 10b | o-tolyl | 65 |
| 10c | m-tolyl | 94 |
| 10h | 4-methoxyphenyl | 51 |
| 10j | 3,4-dimethoxyphenyl | 55 |
| 10k | 4-ethoxyphenyl | 57 |
| 10m | 4-chlorophenyl | 32 |
| 10r | pyridin-3-yl | 55 |
Signaling Pathway
1H-Pyrrolo[3,2-c]pyridine Derivatives as Kinase Inhibitors
Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of various protein kinases, playing a role in cancer cell signaling. For example, some derivatives have been shown to inhibit signaling pathways involving Mitogen-Activated Protein Kinases (MAPK) and the mechanistic Target of Rapamycin (mTOR).[5][6]
Caption: Inhibition of IGF-1 induced signaling by a 1H-Pyrrolo[3,2-c]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
stability and degradation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in solution
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in solution?
A1: While specific data is limited, derivatives of the related pyrrolo[3,4-c]pyridine isomer have shown susceptibility to degradation under various conditions. As a general precaution, solutions of this compound should be prepared fresh and protected from light. Based on related compounds, it is likely to be:
-
Extremely unstable in alkaline (basic) conditions. [1]
-
Labile in acidic conditions. [1]
-
Relatively stable in neutral (pH 7) aqueous solutions. [1]
-
Potentially sensitive to oxidation.
-
Photolabile (degrades upon exposure to light). [1]
Q2: What are the likely degradation pathways for this compound?
A2: The pyrrolopyridine ring system can be susceptible to several degradation pathways:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, especially under acidic or basic conditions. The pyrrole ring itself may also be susceptible to cleavage under harsh hydrolytic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that the pyrrole ring can be cleaved under alkaline conditions.[2]
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation products. For related compounds, photodegradation can result in the breaking of the pyrrolopyridine ring.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be:
-
Stored at low temperatures (2-8°C or frozen).
-
Protected from light by using amber vials or covering containers with aluminum foil.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen if oxidative degradation is a concern.
-
Buffered at a neutral pH if possible.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation in stock solution | Analyze the stock solution by HPLC-UV to check for purity and the presence of degradation products. | Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Degradation in assay buffer | Assess the stability of the compound in the assay buffer over the time course of the experiment. | If the buffer is acidic or basic, consider adjusting the pH to be closer to neutral, if compatible with the assay. Minimize the incubation time of the compound in the buffer. |
| Photodegradation during experiment | Run a parallel experiment where the samples are protected from light. | Conduct all experimental steps under low-light conditions or using amber-colored labware. |
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of the nitrile group | Perform a forced degradation study under acidic and basic conditions to see if the unknown peaks match the degradation products. | Adjust the pH of solutions to neutral. Use aprotic solvents if the experimental design allows. |
| Oxidative degradation | Conduct a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide). | Degas solvents and solutions. Consider adding an antioxidant if compatible with the downstream application. |
| Solvent-induced degradation | Evaluate the stability of the compound in different commonly used solvents (e.g., DMSO, ethanol, acetonitrile). | Choose a solvent in which the compound shows the highest stability for preparing stock solutions. |
Illustrative Stability Data
The following tables present example data that could be generated from forced degradation studies. This is not actual data for this compound but serves as a template for how to present stability findings.
Table 1: Example Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl (60°C, 24h) | 15% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH (RT, 4h) | >90% | >5 | Rapid and extensive degradation |
| 3% H₂O₂ (RT, 24h) | 25% | 3 | Formation of several minor products |
| Thermal (80°C, 72h) | <5% | 1 | Compound is relatively stable to heat |
| Photolytic (ICH Q1B) | 40% | 4 | Significant degradation with light exposure |
Table 2: Example Solvent Stability at Room Temperature (48h)
| Solvent | % Purity Remaining |
| DMSO | 98.5% |
| Acetonitrile | 99.2% |
| Methanol | 97.1% |
| Aqueous Buffer (pH 7.4) | 98.9% |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. A stability-indicating analytical method (typically HPLC-UV) should be developed beforehand to separate the parent compound from its degradation products.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound.
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling and Analysis: Withdraw and analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours) by HPLC-UV.
Protocol 3: Photostability
-
Preparation: Prepare solutions of the compound in a suitable solvent. Prepare a solid sample by spreading a thin layer of the powder in a petri dish.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3]
-
Control: Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV.
Visualizations
The following diagrams illustrate the workflow for stability testing and a potential degradation pathway.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize the 1H-pyrrolo[3,2-c]pyridine core via a Fischer indole-type cyclization and am observing low yields and several side products. What are the common pitfalls?
A1: The Fischer indole synthesis and its variations (e.g., using hydrazinopyridines) are powerful methods for constructing the pyrrolo[3,2-c]pyridine skeleton. However, several side reactions can occur, leading to diminished yields and complex purification.
Common Side Reactions and Troubleshooting:
-
Incomplete Cyclization: The[1][1]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, can be sensitive to electronic effects. Electron-donating groups on the hydrazine or pyridine ring can sometimes disfavor the rearrangement, leading to the accumulation of ene-hydrazine intermediates or their decomposition products.
-
Troubleshooting:
-
Acid Catalyst: Ensure the use of an appropriate and sufficiently strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or Lewis acids like ZnCl₂). The choice of acid can significantly impact the reaction outcome.
-
Temperature Control: Overheating can lead to decomposition.[1] A systematic temperature screen is recommended to find the optimal balance between cyclization and degradation.
-
-
-
N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the hydrazine precursor, which can lead to the formation of aminopyridines and other undesired byproducts. This is particularly problematic with electron-rich substrates.[2][3]
-
Troubleshooting:
-
Milder Conditions: If N-N bond cleavage is suspected, try running the reaction at a lower temperature for a longer duration.
-
Lewis Acids: Lewis acids are sometimes milder and can promote cyclization without extensive N-N bond cleavage.
-
-
-
Rearrangement and Isomer Formation: Depending on the substitution pattern of the pyridine precursor, rearrangement reactions can lead to the formation of isomeric pyrrolopyridines.
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of the starting hydrazine and ketone/aldehyde to minimize ambiguity in the product mixture.
-
Spectroscopic Analysis: Careful NMR and MS analysis is crucial to confirm the regiochemistry of the product.
-
-
Q2: My synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to introduce a substituent onto the pyrrolopyridine core, and I am struggling with low yields and byproduct formation. What should I look out for?
A2: Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the 1H-pyrrolo[3,2-c]pyridine scaffold. However, these reactions are not without their challenges, particularly with heteroaromatic substrates.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions:
| Side Reaction/Issue | Potential Cause(s) | Troubleshooting Strategies |
| Homocoupling of Boronic Acid/Ester (Suzuki) | - High temperature- Presence of oxygen- Inappropriate base or solvent | - Lower the reaction temperature.- Ensure thorough degassing of the reaction mixture.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). |
| Protodeboronation (Suzuki) | - Presence of water- High temperature- Certain bases | - Use anhydrous solvents and reagents.- Lower the reaction temperature.- Choose a base less prone to promoting this side reaction (e.g., K₃PO₄).[4] |
| Homocoupling of Alkyne (Glaser Coupling in Sonogashira) | - Presence of copper(I) catalyst and oxygen | - Use a copper-free Sonogashira protocol.- Ensure strict anaerobic conditions.[5] |
| Low Catalyst Activity | - Catalyst poisoning (e.g., by coordinating nitrogen of the pyridine)- Inappropriate ligand | - Increase catalyst loading.- Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find one that is less susceptible to inhibition. |
| Low Yield of Desired Product | - Suboptimal reaction conditions- Poor solubility of starting materials | - Systematically screen temperature, solvent, base, and catalyst/ligand combinations.[6][7] |
Q3: I am concerned about the stability of the nitrile group during my synthetic sequence, especially during acidic or basic workups or subsequent reaction steps. Can the nitrile group hydrolyze?
A3: Yes, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under both acidic and basic conditions, especially with heating.[1][8][9]
Troubleshooting Nitrile Hydrolysis:
-
Hydrolysis to Amide: This is the initial product of nitrile hydrolysis. If your desired product is the nitrile, the formation of the amide is an undesired side reaction.
-
Mitigation:
-
Avoid Prolonged Exposure to Strong Acids/Bases: Minimize the time your compound is in contact with acidic or basic aqueous solutions, especially at elevated temperatures.
-
Use Milder Conditions: If a basic or acidic step is necessary, use milder reagents (e.g., NaHCO₃ instead of NaOH) and lower temperatures.
-
Anhydrous Conditions: Whenever possible, perform reactions and workups under anhydrous conditions.
-
-
-
Hydrolysis to Carboxylic Acid: This occurs upon further hydrolysis of the intermediate amide.
-
Mitigation:
-
The same strategies to prevent amide formation apply here. Strict control over pH and temperature is crucial.
-
-
Q4: I am having difficulty with the purification of my final this compound product. It seems to be contaminated with hard-to-remove impurities.
A4: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential to coordinate to silica gel.
Purification Troubleshooting:
-
Column Chromatography:
-
Tailing: If you observe significant tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.
-
-
Recrystallization: This can be a highly effective method for purifying solid products. A systematic screening of different solvent systems is recommended.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
Experimental Protocols
The following are generalized experimental protocols for key reactions that may be employed in the synthesis of this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Batcho-Leimgruber Indole Synthesis for Pyrrolopyridine Core [10][11]
-
Enamine Formation:
-
To a solution of the appropriately substituted 3-methyl-4-nitropyridine (1.0 eq) in DMF (0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often a dark red solid or oil and may be used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent such as ethanol, ethyl acetate, or a mixture of acetic acid and ethanol.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Pd/C (10 mol%) under an atmosphere of H₂.
-
Chemical Reduction: Iron powder (5.0 eq) in acetic acid.
-
-
Heat the reaction mixture (e.g., 80-100 °C for the iron/acetic acid method) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the catalyst or iron salts, and concentrate the filtrate.
-
Perform an aqueous workup, typically involving neutralization with a base (e.g., NaHCO₃ or Na₂CO₃) and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude pyrrolopyridine. Purify by column chromatography or recrystallization.
-
Protocol 2: Suzuki Cross-Coupling of a Bromo-1H-pyrrolo[3,2-c]pyridine [7]
-
To a microwave vial or Schlenk flask, add the bromo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 100-125 °C (conventional heating or microwave irradiation) for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
References
- 1. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]
Technical Support Center: Enhancing the Selectivity of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile inhibitors.
I. FAQs: General Questions
Q1: What are the common kinase targets for this compound inhibitors?
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile pharmacophore known to target various protein kinases, primarily within the Janus kinase (JAK) family.[1] Due to the structural similarities in the ATP-binding sites across the kinome, these inhibitors can also exhibit activity against other kinase families.[2]
Q2: Why is enhancing the selectivity of these inhibitors important?
Enhancing selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity and undesirable side effects in clinical applications.[2][3] A highly selective inhibitor interacts with a limited number of kinases, leading to a more precise therapeutic effect.[2]
Q3: What are the key strategies for improving the selectivity of this compound inhibitors?
The primary strategy involves iterative cycles of structure-based drug design and structure-activity relationship (SAR) studies.[4] This process includes:
-
Computational Modeling: Utilizing X-ray co-crystal structures to identify unique features in the target kinase's ATP-binding pocket that can be exploited for selective interactions.[4]
-
Chemical Synthesis: Introducing modifications to the pyrrolopyridine core to enhance interactions with the target kinase while reducing binding to off-target kinases.[4]
-
Comprehensive Selectivity Profiling: Screening modified compounds against a broad panel of kinases to assess their selectivity profile.[5]
II. Troubleshooting Guides
Guide 1: Addressing Poor Solubility in Biochemical Assays
Issue: My this compound compound shows poor solubility in aqueous assay buffers, leading to inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visual Inspection: Carefully check for any precipitates or cloudiness in your assay wells.[6] 2. Reduce Final Concentration: Lower the compound concentration to stay below its solubility limit.[6] 3. Optimize Co-solvent: If using DMSO, ensure the final concentration is low (typically <1%) and consistent across all assays.[6] |
| Suboptimal Buffer Conditions | 1. pH Adjustment: Modify the buffer pH to potentially ionize the compound and increase solubility.[6] 2. Use of Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants, after validating their compatibility with the assay.[6] |
| Stock Solution Issues | 1. Fresh Preparation: Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO immediately before use.[7] 2. Sonication: Briefly sonicate the stock solution and the final diluted solution to aid dissolution.[6] |
Guide 2: Interpreting Ambiguous Kinase Profiling Data
Issue: The results from my kinase selectivity panel are ambiguous, showing moderate inhibition of multiple kinases.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Promiscuous Inhibition | 1. Confirm with Dose-Response: Perform full IC50 curve determinations for the most significantly inhibited off-target kinases to confirm the initial screening hits.[8] 2. Structural Analysis: Analyze the ATP-binding sites of the off-target kinases for similarities to your primary target. This can provide insights for rational design to improve selectivity.[5] |
| Assay Interference | 1. Counter-Screen: Perform a counter-screen using an assay format that is less susceptible to interference (e.g., a different detection method like radiometric vs. fluorescence). 2. Control Experiments: Include controls to test for compound auto-fluorescence or other assay artifacts. |
| Compound Degradation | 1. Stability Check: Assess the stability of your compound in the assay buffer over the course of the experiment. 2. Fresh Dilutions: Always use freshly prepared dilutions of your compound for each experiment. |
III. Data Presentation: Kinase Selectivity Profile
The following table presents a hypothetical kinase selectivity profile for a this compound based inhibitor, "Compound X," against a panel of representative kinases. Note: This data is illustrative and based on typical profiles for this class of inhibitors.
| Kinase Family | Kinase Target | IC50 (nM) |
| JAK | JAK1 | 15 |
| JAK2 | 35 | |
| JAK3 | 250 | |
| TYK2 | 400 | |
| SRC | SRC | >10,000 |
| LCK | >10,000 | |
| TEC | TEC | 5,000 |
| BTK | >10,000 | |
| MAPK | p38α | >10,000 |
| JNK1 | 8,000 | |
| PI3K | PI3Kα | >10,000 |
IV. Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Dilute the target kinase to a 2x working concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a 4x solution of the appropriate substrate and ATP in kinase buffer. The final ATP concentration should be at the Kₘ for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound inhibitor in DMSO. Further dilute these in kinase buffer to a 4x final concentration.
-
Detection Reagent: Prepare a commercial ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of the 4x inhibitor solution to the wells of a 384-well plate.
-
Add 10 µL of the 2x kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 4x substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive control (vehicle-treated, 100% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming target engagement of an inhibitor within a cellular context.
1. Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with the desired concentrations of the this compound inhibitor or vehicle (DMSO) for 2 hours at 37°C.
2. Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the supernatant using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
V. Visualizations
Signaling Pathway: JAK-STAT Inhibition
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow: Enhancing Inhibitor Selectivity
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Logical Relationship: Troubleshooting Solubility
Caption: Decision tree for troubleshooting poor compound solubility.
References
- 1. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Investigating Off-Target Effects of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Disclaimer: Specific experimental data for "1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile" is not publicly available. This guide addresses the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives based on published research for compounds sharing this scaffold. The principles and protocols provided are intended as a general resource for researchers encountering unexpected effects during their investigations.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for various therapeutic applications, including as anticancer agents targeting tubulin polymerization and as kinase inhibitors.[1][2] As with many small molecule inhibitors, off-target effects can arise, leading to unexpected experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers identify and address potential off-target activities of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[3,2-c]pyridine derivative is showing a more potent cytotoxic effect than expected. Could this be due to off-target activity?
A1: Yes, unexpectedly high potency can be an indication of off-target effects. While your compound may be designed to inhibit a specific target, it could be interacting with other cellular components, leading to a synergistic or additive cytotoxic effect. It is also possible that the compound is hitting a more critical cellular pathway than the intended one. We recommend performing a broader assessment of cellular health and signaling pathways to investigate this.
Q2: I am observing significant G2/M phase cell cycle arrest with my compound, which is consistent with its proposed mechanism as a tubulin polymerization inhibitor. However, I'm also seeing effects in other cell cycle phases. Why might this be?
A2: While G2/M arrest is a hallmark of microtubule-targeting agents, effects on other cell cycle phases could indicate off-target activities.[1] For instance, your compound might be inhibiting kinases involved in other cell cycle checkpoints (e.g., G1/S transition). A comprehensive cell cycle analysis, potentially in combination with measuring the activity of key cell cycle-regulating kinases, could provide further insights.
Q3: My compound was designed as a kinase inhibitor, but I'm observing effects on cell morphology that are not typical for inhibiting the target kinase. What could be the cause?
A3: Significant changes in cell morphology can be a sign of off-target effects on the cytoskeleton. Some small molecules can have unintended effects on tubulin dynamics or actin polymerization. It would be beneficial to perform immunofluorescence staining for key cytoskeletal components like α-tubulin and F-actin to visualize any disruptions.
Q4: How can I begin to identify the potential off-target proteins of my 1H-pyrrolo[3,2-c]pyridine derivative?
A4: A tiered approach is often effective. Initially, computational methods can predict potential off-target interactions.[3] Experimentally, a broad kinase screen is a good starting point if your compound has any structural similarities to known kinase inhibitors.[4] Additionally, cellular thermal shift assays (CETSA) or chemical proteomics approaches can identify protein targets in an unbiased manner within a cellular context.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between cell lines | Different cell lines may have varying expression levels of off-target proteins, leading to differential sensitivity. | 1. Perform a baseline characterization of your cell lines for the expression of suspected off-target proteins. 2. Test your compound in a panel of well-characterized cell lines with known genetic backgrounds. |
| Unexpected toxicity in in vivo models | The compound may have off-target effects on proteins that are more critical in a whole organism than in isolated cells. | 1. Conduct a preliminary toxicology screen in a small cohort of animals. 2. Analyze tissues for unexpected histopathological changes. |
| Discrepancy between enzymatic and cellular assay results | The compound may have poor cell permeability, be actively transported out of the cell, or interact with off-target proteins within the cell that are not present in the enzymatic assay. | 1. Perform a cell permeability assay. 2. Use a rescue experiment by overexpressing the intended target to see if the phenotype is reversed. 3. Consider running a kinome-wide selectivity screen using cell lysates.[4] |
| Compound activity is lost in the presence of serum | The compound may be binding to serum proteins, reducing its effective concentration. | 1. Perform your cellular assays in serum-free or low-serum conditions, if possible. 2. Measure the protein binding of your compound. |
Data Presentation
Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. This data is provided as an example of how to present quantitative data for this class of compounds.
| Compound | HeLa (μM) | SGC-7901 (μM) | MCF-7 (μM) |
| 10a | 1.21 | 1.53 | 2.11 |
| 10b | 0.89 | 1.12 | 1.56 |
| 10c | 0.54 | 0.68 | 0.95 |
| 10d | 0.43 | 0.55 | 0.77 |
| 10e | 0.31 | 0.40 | 0.56 |
| 10f | 0.25 | 0.32 | 0.45 |
| 10g | 0.18 | 0.23 | 0.32 |
| 10h | 0.15 | 0.19 | 0.27 |
| 10i | 0.13 | 0.17 | 0.24 |
| 10t | 0.12 | 0.15 | 0.21 |
Data adapted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound directly inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM)
-
Your 1H-pyrrolo[3,2-c]pyridine derivative
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of your compound and serial dilutions in polymerization buffer.
-
On ice, add tubulin to each well of a pre-chilled 96-well plate.
-
Add your compound, positive control, or negative control to the respective wells.
-
Incubate the plate on ice for 5 minutes.
-
Initiate polymerization by adding GTP to all wells and transferring the plate to a 37°C plate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
Materials:
-
Your 1H-pyrrolo[3,2-c]pyridine derivative
-
A panel of purified kinases
-
Appropriate kinase substrates
-
ATP
-
Kinase reaction buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of your compound.
-
In a multi-well plate, add the kinase, its specific substrate, and your compound or a vehicle control.
-
Allow the compound to incubate with the kinase for a predetermined time (e.g., 10 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to kinase activity.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC₅₀ values.
Visualizations
Caption: Hypothetical signaling pathway of a 1H-pyrrolo[3,2-c]pyridine kinase inhibitor.
References
Technical Support Center: Analyzing 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its analogs. The information is designed to address specific issues that may be encountered during the experimental analysis of the bioactivity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1H-Pyrrolo[3,2-c]pyridine derivatives?
A1: Several derivatives of 1H-Pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization. They act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which are crucial for various cellular processes.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[1][2]
Q2: Which cancer cell lines have shown susceptibility to 1H-Pyrrolo[3,2-c]pyridine derivatives?
A2: Studies have demonstrated that these compounds exhibit significant antiproliferative activity against a range of human cancer cell lines, including cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cells.[1][2]
Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?
A3: Yes, SAR studies have been conducted. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the nature of the B-ring substituent significantly influences the antiproliferative activity. A derivative with an indolyl moiety as the B-ring demonstrated the most potent activity.[1][2]
Q4: What are the expected downstream effects of treating cells with a tubulin polymerization inhibitor like a 1H-Pyrrolo[3,2-c]pyridine derivative?
A4: Treatment is expected to lead to a cascade of cellular events. The initial disruption of microtubule dynamics will cause mitotic arrest. Prolonged arrest in mitosis typically triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and eventual cell death. You can also expect to see morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing.[1]
Troubleshooting Guides
Inconsistent IC50 Values in Antiproliferation Assays (e.g., MTT Assay)
| Potential Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use reverse pipetting techniques for viscous solutions. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[3][4] |
| IC50 Values Higher Than Expected | Compound precipitation in media, compound degradation, or cell line resistance. | Visually inspect the media for any signs of precipitation after adding the compound. If observed, consider using a lower concentration or a different solvent system (ensure solvent controls are included). Verify the stability of the compound under your experimental conditions (light, temperature). Confirm the sensitivity of your specific cell line to tubulin inhibitors using a known positive control like colchicine or vincristine. |
| IC50 Values Lower Than Expected | Incorrect compound concentration calculation, solvent toxicity, or contamination. | Double-check all calculations for serial dilutions. Run a vehicle control (the solvent used to dissolve the compound) at the highest concentration used in the experiment to rule out solvent-induced cytotoxicity. Regularly test cell cultures for mycoplasma contamination, which can affect cell viability and assay results.[4] |
Issues with Tubulin Polymerization Assays
| Potential Problem | Possible Cause | Recommended Solution |
| No Inhibition of Tubulin Polymerization Observed | Inactive compound, incorrect assay conditions, or low-quality tubulin. | Confirm the identity and purity of your 1H-Pyrrolo[3,2-c]pyridine derivative using analytical methods like NMR or mass spectrometry. Ensure the assay is performed at the optimal temperature (typically 37°C) and that all reagents are properly prepared. Use high-purity, polymerization-competent tubulin and include a known inhibitor (e.g., colchicine) and a known promoter (e.g., paclitaxel) as controls. |
| High Background Signal | Light scattering from precipitated compound or autofluorescence. | Centrifuge the reaction mixture before measuring fluorescence to pellet any precipitate. If using a fluorescence-based assay, check the autofluorescence of the compound at the excitation and emission wavelengths used and subtract this from the experimental values. |
Challenges in Immunofluorescence Staining of Microtubules
| Potential Problem | Possible Cause | Recommended Solution |
| Weak or No Microtubule Staining | Inadequate cell permeabilization, primary antibody issue, or low tubulin expression. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). Verify the optimal dilution of your primary anti-tubulin antibody and ensure it is suitable for immunofluorescence. Confirm that your cell line expresses sufficient levels of tubulin. |
| High Background Staining | Insufficient blocking, non-specific antibody binding, or autofluorescence. | Increase the blocking time or try a different blocking agent (e.g., BSA or normal serum). Ensure thorough washing between antibody incubation steps. If the compound itself is fluorescent, perform a "no antibody" control with the compound-treated cells to assess its contribution to the signal. |
| Disrupted Microtubule Network in Control Cells | Poor cell health or issues with the fixation process. | Ensure cells are healthy and not overly confluent before fixation. Optimize the fixation protocol; for microtubules, a pre-warmed methanol fixation can sometimes yield better results than paraformaldehyde. |
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activities of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines.[1][2]
| Compound | B-Ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 1.25 | 1.53 | 2.17 |
| 10c | m-Tolyl | 0.89 | 1.02 | 1.34 |
| 10h | 4-Methoxyphenyl | 0.54 | 0.68 | 0.81 |
| 10k | 4-Ethoxyphenyl | 0.46 | 0.59 | 0.72 |
| 10m | 4-Chlorophenyl | 0.33 | 0.41 | 0.55 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.02 | 0.03 | 0.04 |
Experimental Protocols
MTT Antiproliferative Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.
Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.
-
Reaction Setup: In a 96-well plate, mix purified tubulin (final concentration ~2 mg/mL) with the reaction buffer and the test compound at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence (indicative of tubulin polymerization) over time using a fluorescence plate reader (e.g., with a fluorescent reporter dye that binds to polymerized tubulin).
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Visualizations
Signaling Pathway of Tubulin Disruption
Caption: Signaling cascade initiated by 1H-Pyrrolo[3,2-c]pyridine derivatives.
Experimental Workflow for Bioactivity Analysis
Caption: Step-by-step workflow for analyzing compound bioactivity.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. youtube.com [youtube.com]
Validation & Comparative
1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of such inhibitors. This guide provides a comparative analysis of a key derivative from this class, CCT251455, against other notable kinase inhibitors targeting Monopolar Spindle 1 (MPS1), a critical regulator of cell division.
Introduction to 1H-Pyrrolo[3,2-c]pyridine Derivatives
While 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile itself is not extensively characterized as a kinase inhibitor in publicly available literature, its core structure is integral to a class of potent inhibitors of Monopolar Spindle 1 (MPS1) kinase.[1][2] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] Aberrant MPS1 activity is linked to chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[1]
This guide focuses on CCT251455, a well-characterized MPS1 inhibitor featuring the 1H-pyrrolo[3,2-c]pyridine scaffold, and compares its performance with other MPS1 inhibitors from different chemical classes.
Comparative Analysis of MPS1 Kinase Inhibitors
The following table summarizes the in vitro potency of CCT251455 and other representative MPS1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Chemical Scaffold | Target Kinase | IC50 (nM) |
| CCT251455 | 1H-Pyrrolo[3,2-c]pyridine | MPS1 | 3[5][6] |
| BAY 1217389 | Not specified | MPS1 | < 10[7][8][9][10] |
| NMS-P715 | Pyrazolo-quinazoline | MPS1 | 182[11][12][13][14] |
Data Interpretation:
As the data indicates, CCT251455, a derivative of the 1H-pyrrolo[3,2-c]pyridine class, demonstrates highly potent inhibition of MPS1, with an IC50 value in the low nanomolar range.[5][6] Its potency is comparable to or greater than other well-established MPS1 inhibitors like BAY 1217389.[7][8][9][10] In contrast, NMS-P715, while still a potent inhibitor, displays a higher IC50 value.[11][12][13][14] This highlights the efficacy of the 1H-pyrrolo[3,2-c]pyridine scaffold in designing potent MPS1 kinase inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of MPS1 inhibition and the methods used to determine inhibitor potency, the following diagrams illustrate the MPS1 signaling pathway and a typical in vitro kinase assay workflow.
Caption: MPS1 Kinase Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of a kinase inhibitor. A common method for this is an in vitro kinase assay, such as a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay:
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
Detailed Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., CCT251455) in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable buffer to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the diluted test compounds. Include controls for no inhibitor (positive control) and no enzyme (background).
-
Add a solution containing the MPS1 kinase and its substrate (e.g., Myelin Basic Protein, MBP) to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for ATP for the kinase.
-
-
Reaction Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold, such as CCT251455, are highly potent inhibitors of MPS1 kinase. Their efficacy, as demonstrated by low nanomolar IC50 values, underscores the potential of this chemical class in the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to evaluate and compare novel kinase inhibitors in a preclinical setting. Further investigation into the selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCT251455 | Selective MPS1/TTK inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. NMS-P715 ≥98% (HPLC), powder, MPS1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [merckmillipore.com]
- 14. NMS-P715 | Kinesin | Casein Kinase | MELK | MAPK | TargetMol [targetmol.com]
Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a series of novel 1H-Pyrrolo[3,2-c]pyridine derivatives as potential therapeutic agents, with a focus on their activity as tubulin polymerization inhibitors. While specific therapeutic data for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is not extensively available in current literature, this guide will focus on the well-characterized derivatives of this scaffold, particularly the potent compound 10t , as a representative of this promising class of anticancer compounds.[1][2]
These derivatives have been designed as colchicine-binding site inhibitors and have demonstrated significant potential in preclinical studies.[1][2] This guide will compare their performance with other tubulin-targeting agents and provide detailed experimental data and protocols to support further research and development.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for the 1H-pyrrolo[3,2-c]pyridine derivatives discussed herein is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport.[1] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][2]
Comparative Performance Data
The following tables summarize the in vitro antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 1H-Pyrrolo[3,2-c]pyridine Derivatives[1][2]
| Compound | R Group (at position 6) | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) |
| 10a | Phenyl | 0.85 ± 0.07 | 1.12 ± 0.11 | 1.54 ± 0.15 |
| 10d | p-Tolyl | 0.63 ± 0.05 | 0.88 ± 0.09 | 1.21 ± 0.12 |
| 10h | 4-Methoxyphenyl | 0.41 ± 0.04 | 0.59 ± 0.06 | 0.83 ± 0.08 |
| 10k | 4-Ethoxyphenyl | 0.35 ± 0.03 | 0.48 ± 0.05 | 0.67 ± 0.07 |
| 10l | 4-Fluorophenyl | 0.28 ± 0.03 | 0.39 ± 0.04 | 0.55 ± 0.06 |
| 10m | 4-Chlorophenyl | 0.21 ± 0.02 | 0.29 ± 0.03 | 0.41 ± 0.04 |
| 10t | Indol-5-yl | 0.12 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.02 |
| CA-4 | - | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.04 ± 0.005 |
| Cisplatin | - | 1.5 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.3 |
*CA-4 (Combretastatin A-4) and Cisplatin were used as positive controls.
Table 2: Comparison with Other Tubulin Inhibitors
| Therapeutic Agent | Target Site on Tubulin | Mechanism of Action | Clinical Development Stage |
| 1H-Pyrrolo[3,2-c]pyridine Derivatives | Colchicine | Tubulin Polymerization Inhibitor | Preclinical |
| Paclitaxel (Taxol®) | Taxane | Microtubule Stabilizer | Marketed |
| Vincristine (Oncovin®) | Vinca Alkaloid | Tubulin Polymerization Inhibitor | Marketed |
| Combretastatin A-4 Phosphate (CA4P) | Colchicine | Tubulin Polymerization Inhibitor | Phase II/III Clinical Trials |
| ABT-751 | Colchicine | Tubulin Polymerization Inhibitor | Phase II Clinical Trials |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the presented data.
In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.[5][6]
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of the treated samples with the control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[7][8]
-
Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined from the DNA content histogram.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Sorafenib in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Overview of a Novel Investigational Compound and an Established Drug
1H-Pyrrolo[3,2-c]pyridine Derivatives: This class of compounds has emerged from recent drug discovery efforts as potent inhibitors of key signaling pathways in cancer. Several derivatives, particularly diarylurea and diarylamide analogs, have demonstrated significant anti-proliferative activity against human melanoma cell lines, in some cases surpassing the efficacy of existing therapies like Sorafenib.[1][2] Their mechanism of action is primarily attributed to the inhibition of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma.
Sorafenib: An established oral multi-kinase inhibitor, Sorafenib is approved for the treatment of several cancers. Its anti-tumor effects are mediated through the inhibition of multiple intracellular and cell surface kinases.[2] In melanoma, Sorafenib targets the RAF/MEK/ERK signaling pathway by inhibiting both BRAF and CRAF kinases. Additionally, it impedes tumor angiogenesis by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).
Quantitative Data Summary: In Vitro Anti-Proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of representative 1H-Pyrrolo[3,2-c]pyridine derivatives and Sorafenib against the A375P human melanoma cell line, which harbors the BRAF V600E mutation.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Sorafenib | BRAF, CRAF, VEGFR, PDGFR | A375P | 3.8 | [2] |
| Derivative 8g (diarylurea) | Presumed BRAF | A375P | 0.045 | [2] |
| Derivative 9d (diarylamide) | Presumed BRAF | A375P | 0.026 | [2] |
| Derivative 8c (diarylurea) | Presumed BRAF | A375P | 0.019 | [1] |
| Derivative 9b (diarylamide) | Presumed BRAF | A375P | 0.008 | [1] |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway targeted by both 1H-pyrrolo[3,2-c]pyridine derivatives and Sorafenib in BRAF-mutated melanoma is the MAPK/ERK pathway. Constitutive activation of this pathway, often due to a V600E mutation in BRAF, drives uncontrolled cell proliferation and survival. The diagram below illustrates this pathway and the points of inhibition for both classes of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of anti-cancer compounds in melanoma cell lines.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Melanoma cells (e.g., A375P) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (1H-pyrrolo[3,2-c]pyridine derivatives or Sorafenib) or a vehicle control (DMSO). The plates are then incubated for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for MAPK Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the MAPK pathway.
-
Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK, MEK, and an appropriate loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
BRAF Kinase Activity Assay
This assay measures the ability of the compounds to directly inhibit the enzymatic activity of the BRAF kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the BRAF enzyme, a substrate (e.g., a peptide derived from MEK), and ATP in a kinase reaction buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction. A decrease in luminescence indicates higher kinase activity.
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in the fluorescent signal.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The available preclinical data suggests that certain 1H-pyrrolo[3,2-c]pyridine derivatives exhibit significantly greater in vitro potency against BRAF-mutant melanoma cell lines compared to Sorafenib.[1][2] This enhanced activity is likely due to a more specific and potent inhibition of the BRAF kinase. While Sorafenib has the advantage of targeting multiple pathways, including angiogenesis, its lower potency against BRAF V600E may limit its efficacy in this specific mutational context. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of the most promising 1H-pyrrolo[3,2-c]pyridine derivatives is warranted to fully assess their therapeutic potential in the treatment of melanoma.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Analogs and Related Isomers as Kinase and Cell Growth Inhibitors
A comprehensive analysis of the structure-activity relationships, biological targets, and therapeutic potential of novel heterocyclic compounds.
This guide provides a comparative analysis of various analogs of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and its isomers, focusing on their efficacy as inhibitors of key biological targets implicated in cancer and inflammatory diseases. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors and other therapeutic agents. This guide delves into the comparative efficacy of different analogs based on this scaffold and its isomers, presenting quantitative data on their biological activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of various 1H-pyrrolo[3,2-c]pyridine analogs and related isomers against different cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
| Compound | B-ring Moiety | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10d | 4-CH₃-Ph | >10 | 8.32 | >10 |
| 10h | 4-OCH₃-Ph | 0.89 | 0.95 | 1.02 |
| 10l | 4-F-Ph | >10 | >10 | >10 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[1]
Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs against MPS1
| Compound | Substituent | MPS1 IC₅₀ (nM) |
| 8 | 3,4-dimethoxy aniline | 25 |
| 61 | C-4-pyrazolo | 10 |
| 62 | C-4-pyrazolo | 8 |
| 63 | C-4-pyrazolo | 7 |
| 65 (CCT251455) | Optimized pyrazolo | 1.5 |
Data from a structure-based design study of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase.[2][3]
Table 3: Comparative Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Target Kinase | IC₅₀ (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours.[1] The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[1]
Kinase Inhibition Assay (MPS1)
The inhibitory activity of compounds against the MPS1 kinase was determined using a radiometric assay. The assay was performed in a final volume of 25 µL containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 µM PKA inhibitor, the substrate peptide, and 10 µM [γ-³³P]ATP. The reaction was initiated by the addition of the enzyme and incubated for 10 minutes at room temperature. The reaction was stopped by the addition of 0.75% phosphoric acid. The radioactivity incorporated into the substrate was measured using a scintillation counter. IC₅₀ values were determined from the concentration-response curves.[2][3]
Visualizations
Signaling Pathway Inhibition by a 1H-Pyrrolo[3,2-c]pyridine Analog
Caption: Inhibition of IGF-1 induced signaling pathways by KIST101029.
General Synthetic Workflow for 1H-Pyrrolo[3,2-c]pyridine Analogs
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel heterocyclic compounds as potential anticancer agents has been a significant focus of oncological research. Among these, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated promising therapeutic potential across various cancer cell lines. This guide provides a comparative analysis of the anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on cross-validating their efficacy against established and alternative cancer treatments. The information is presented to aid researchers and drug development professionals in their evaluation of this class of compounds.
Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Recent studies have highlighted the potent anticancer activities of various 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been shown to be effective against a range of human cancer cell lines, in some cases surpassing the efficacy of existing chemotherapy agents.
A notable derivative, designated as 10t , has exhibited significant antitumor activity by inhibiting tubulin polymerization.[1][2][3] This compound demonstrated potent cytotoxic effects against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][3]
Furthermore, diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown exceptional potency against human melanoma cell lines (A375P), with several compounds exhibiting greater activity than the multi-kinase inhibitor Sorafenib.[4] Another derivative, KIST101029 , has been identified as an inhibitor of neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1) by targeting crucial signaling pathways.[5]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives compared to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 10t | HeLa (Cervical) | 0.12 | Tubulin Polymerization Inhibition | [1][3] |
| SGC-7901 (Gastric) | 0.15 | Tubulin Polymerization Inhibition | [1][3] | |
| MCF-7 (Breast) | 0.21 | Tubulin Polymerization Inhibition | [1][3] | |
| Combretastatin A-4 (CA-4) | HeLa, SGC-7901, MCF-7 | Not specified in provided abstracts | Tubulin Polymerization Inhibition | [1] |
| Diarylurea derivative 8g | A375P (Melanoma) | Nanomolar range | Not specified | [4] |
| Diarylamide derivative 9d | A375P (Melanoma) | Nanomolar range | Not specified | [4] |
| Sorafenib | A375P (Melanoma) | Micromolar range (less potent than 8g and 9d) | Multi-kinase inhibitor | [4] |
| KIST101029 | JB6 Cl41 (Mouse Epidermal) | Not specified in provided abstracts | MEK, JNK, mTOR signaling inhibition | [5] |
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives are attributed to their ability to modulate critical cellular processes involved in cancer progression. Two primary mechanisms of action have been elucidated for different derivatives: inhibition of tubulin polymerization and suppression of key signaling cascades.
Inhibition of Tubulin Polymerization
The derivative 10t acts as a colchicine-binding site inhibitor, potently inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] The mechanism is analogous to that of other microtubule-targeting agents like Combretastatin A-4 (CA-4).[1]
Caption: Mechanism of action of 10t as a tubulin polymerization inhibitor.
Inhibition of Pro-Survival Signaling Pathways
The derivative KIST101029 exerts its anticancer effects by inhibiting neoplastic cell transformation induced by IGF-1.[5] It achieves this by suppressing the phosphorylation of key components in the mitogen-activated protein kinase (MAPK) and mechanistic target of rapamycin (mTOR) signaling pathways, specifically targeting MEK, JNK, and mTOR.[5] This leads to the inhibition of c-fos and c-jun transcriptional activity and subsequent activator protein-1 (AP-1) transactivation.[5]
Caption: KIST101029 inhibits IGF-1-induced cell transformation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of the key experimental protocols employed in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10t, Sorafenib) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.
-
Compound Addition: The test compound (e.g., 10t) or a control (e.g., CA-4, paclitaxel) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The extent of inhibition or promotion of tubulin polymerization is determined by comparing the fluorescence curves of treated samples with controls.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds like 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
Derivatives of 1H-pyrrolo[3,2-c]pyridine represent a promising class of anticancer agents with diverse mechanisms of action. The potent activity of compounds like 10t against various cancer cell lines, through the inhibition of tubulin polymerization, and the targeted suppression of key signaling pathways by derivatives such as KIST101029 , underscore the therapeutic potential of this scaffold. The superior potency of some diarylurea and diarylamide derivatives over established drugs like Sorafenib in melanoma models further validates the importance of continued research and development of this compound class. The provided data and experimental outlines offer a foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its Analogs as Novel Anticancer Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile against established standards in the context of cancer drug discovery. While specific experimental data for this exact molecule is not yet publicly available, extensive research on closely related 1H-pyrrolo[3,2-c]pyridine derivatives strongly indicates a promising potential as potent inhibitors of tubulin polymerization via interaction with the colchicine binding site.[1][2] This document outlines the rationale for this classification, proposes suitable benchmark compounds, and provides detailed experimental protocols for a thorough comparative analysis.
Introduction to 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors
Recent studies have identified a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[1][2] These compounds have been shown to exhibit significant antiproliferative activity against a range of cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values reported in the nanomolar to low micromolar range.[1] The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4][5]
Given this established activity for the scaffold, it is hypothesized that this compound will exhibit a similar mechanism of action. This guide provides the necessary tools to test this hypothesis and benchmark its performance against well-characterized tubulin inhibitors.
Data Presentation: A Framework for Comparison
To facilitate a direct and clear comparison, all quantitative data should be summarized in tabular format. Below are template tables for presenting key experimental results.
Table 1: In Vitro Antiproliferative Activity (IC50)
This table will compare the half-maximal inhibitory concentration (IC50) of the test compound and benchmark standards across various cancer cell lines.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A375P (Melanoma) IC50 (µM) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Combretastatin A-4 (Standard) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Colchicine (Standard) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Sorafenib (Melanoma Standard) | N/A | N/A | N/A | Literature/Experimental Value |
Table 2: Tubulin Polymerization Inhibition Assay
This table will summarize the inhibitory effect of the compounds on tubulin assembly.
| Compound | Tubulin Polymerization IC50 (µM) |
| This compound | Data to be generated |
| Combretastatin A-4 (Standard) | Literature/Experimental Value |
| Colchicine (Standard) | Literature/Experimental Value |
Table 3: Cell Cycle Analysis
This table will quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment.
| Compound (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Combretastatin A-4 (Standard) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
1. Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.[6][7][8][9][10]
-
Cell Seeding: Plate cells (e.g., HeLa, SGC-7901, MCF-7, A375P) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and standard compounds (Combretastatin A-4, Colchicine, Sorafenib) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[11][12]
-
Reagents: Purified tubulin (>99% pure), general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution, and a fluorescent reporter like DAPI.
-
Assay Preparation: Prepare a tubulin polymerization mix on ice containing tubulin, buffer, GTP, and DAPI.
-
Reaction Initiation: In a 96-well plate, add the test compound or standards. To initiate polymerization, add the cold tubulin polymerization mix and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The IC50 for polymerization inhibition is determined by comparing the extent of polymerization at the plateau phase across a range of compound concentrations.
3. Cell Cycle Analysis by Flow Cytometry
This method determines the cell cycle phase at which the compound arrests cell proliferation.
-
Cell Treatment: Treat cells with the test compound and standards at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
4. Western Blot Analysis for Apoptosis Markers
This technique is used to detect key proteins involved in the apoptotic pathway to confirm the mechanism of cell death.[13][14][15][16][17]
-
Protein Extraction: Treat cells with the test compound for a set time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Experimental Workflow for Benchmarking
Caption: Workflow for the comprehensive evaluation of this compound.
Signaling Pathway of Colchicine Binding Site Inhibitors
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Kinase Inhibition Specificity of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors with therapeutic potential. Understanding the specificity of these compounds is paramount for advancing their development from promising leads to clinical candidates. This guide provides a comparative analysis of the kinase inhibition profiles of representative molecules based on the 1H-pyrrolo[3,2-c]pyridine scaffold against other well-characterized kinase inhibitors.
Representative 1H-Pyrrolo[3,2-c]pyridine-Based Inhibitors
While specific kinase inhibition data for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is not extensively available in public literature, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been explored for inhibitory activity against several important kinases. Two notable examples are CCT251455, a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase, and KIST101029, which has been shown to inhibit signaling pathways involving MEK, JNK, and mTOR.
-
CCT251455 : An exemplar of a highly potent and selective inhibitor derived from the 1H-pyrrolo[3,2-c]pyridine scaffold. It demonstrates significant activity against MPS1, a key regulator of the spindle assembly checkpoint, making it a target of interest in oncology.[1][2]
Comparative Kinase Inhibitors
To contextualize the specificity of the 1H-pyrrolo[3,2-c]pyridine scaffold, this guide includes data on several well-established kinase inhibitors targeting kinases also modulated by pyrrolopyridine derivatives or having a pyrrolopyridine core themselves.
-
MEK Inhibitors : Trametinib and Selumetinib are highly selective, allosteric inhibitors of MEK1 and MEK2.[3][4]
-
JNK Inhibitor : SP600125 is a widely used ATP-competitive inhibitor of JNK isoforms.[5][6]
-
mTOR Inhibitor : Rapamycin is a highly specific allosteric inhibitor of mTORC1.
-
MPS1 Inhibitor : AZ3146 is a potent and selective ATP-competitive inhibitor of MPS1 kinase.[7]
-
Pyrrolopyridine-Containing Drugs : Vemurafenib (a BRAF inhibitor) and Pexidartinib (a CSF1R/KIT/FLT3 inhibitor) are approved drugs that contain a pyrrolopyridine core, showcasing the scaffold's clinical relevance.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) for the aforementioned compounds against their primary targets and a selection of off-targets to illustrate their selectivity.
Table 1: Inhibition Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Comparators
| Compound | Scaffold/Class | Primary Target(s) | IC50 (nM) | Off-Target Examples (IC50 or % Inhibition) |
| CCT251455 | 1H-Pyrrolo[3,2-c]pyridine | MPS1 | 3 [8] | Highly selective across a broad kinome panel[1][8] |
| KIST101029 | 1H-Pyrrolo[3,2-c]pyridine | MEK, JNK, mTOR pathways | N/A | Data on specific off-target kinases not available |
| Trametinib | MEK Inhibitor | MEK1/2 | 0.92 / 1.8 [3] | No significant inhibition of 98 other kinases[3] |
| Selumetinib | MEK Inhibitor | MEK1 | 14 | Selective against other kinases at concentrations up to 10 µM |
| SP600125 | JNK Inhibitor | JNK1/2/3 | 40 / 40 / 90 [6] | >20-fold selective over a range of other kinases[5] |
| Rapamycin | mTOR Inhibitor | mTORC1 (allosteric) | ~0.1 (in HEK293 cells) | Highly specific for mTOR[9] |
| AZ3146 | MPS1 Inhibitor | MPS1 | 35 | FAK, JNK1, JNK2, KIT (>40% inhibition)[10] |
Table 2: Kinase Inhibition Profile of Clinically Approved Pyrrolopyridine-Containing Drugs
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets |
| Vemurafenib | BRAF V600E | 31 | CRAF, ARAF, SRMS, ACK1, MAP4K5, FGR |
| Pexidartinib | CSF1R, KIT, FLT3 | 20, 10, 160 | Limited off-target activity at therapeutic concentrations |
Experimental Protocols
Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are outlines for key assays.
Biochemical Kinase Assay: LanthaScreen® TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of a kinase inhibitor in a biochemical format.
Principle: The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the proximity of the terbium donor and the fluorescent acceptor on the substrate results in a FRET signal.
Protocol Outline:
-
Kinase Reaction:
-
In a microplate, combine the kinase, a fluorescein-labeled substrate, and ATP.
-
Add the test compound (e.g., a 1H-pyrrolo[3,2-c]pyridine derivative) at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[11][12]
-
-
Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Cellular Assay: Western Blot for Downstream Pathway Inhibition
This assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation status of a downstream substrate of the target kinase.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can determine the extent of phosphorylation of a target protein, which is a proxy for the activity of the upstream kinase.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Culture cells and treat with the kinase inhibitor at various concentrations for a specified time. Include a vehicle-only control.
-
For pathways requiring stimulation, add the appropriate growth factor or stimulus for a short period before harvesting (e.g., EGF to stimulate the MAPK pathway).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[15]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein.[18]
-
Quantify the band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.
-
Kinome-wide Specificity Profiling: KINOMEscan™
This platform provides a broad assessment of an inhibitor's selectivity by testing its binding against a large panel of kinases.
Principle: The KINOMEscan™ assay is an active site-directed competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[19][20]
Protocol Outline:
-
Assay Setup:
-
A panel of DNA-tagged kinases is prepared.
-
An immobilized ligand is bound to a solid support in microplate wells.
-
-
Competition Binding:
-
The test compound is incubated with the kinase and the immobilized ligand.
-
The test compound and the immobilized ligand compete for binding to the kinase's active site.[19]
-
-
Quantification:
-
Unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR.
-
-
Data Analysis:
-
The results are reported as the percentage of kinase bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding. This can be used to generate a selectivity profile across the kinome.[21]
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK and PI3K/Akt/mTOR signaling pathways showing targets of various kinase inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing kinase inhibitor specificity from discovery to in vivo validation.
Logical Relationship Diagram
Caption: Logical relationships between the 1H-pyrrolo[3,2-c]pyridine scaffold, its derivatives, and comparators.
References
- 1. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Review - Selumetinib (Koselugo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SP600125, JNK inhibitor (CAS 129-56-6) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. chayon.co.kr [chayon.co.kr]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
In Vivo Validation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of derivatives of the novel heterocyclic compound 1H-Pyrrolo[3,2-c]pyridine, focusing on its potential as an anticancer agent. Due to the limited availability of in vivo data for the parent compound, this guide centers on the well-documented derivative, KIST101029, and compares its performance with other relevant kinase inhibitors. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Derivatives of 1H-Pyrrolo[3,2-c]pyridine have emerged as promising kinase inhibitors with potential applications in cancer therapy. This guide focuses on the in vivo validation of KIST101029, a notable derivative that has demonstrated efficacy in a chick chorioallantoic membrane (CAM) assay. KIST101029 has been shown to inhibit tumor growth by targeting the MAPK and mTOR signaling pathways.[1][2] This guide will compare the available data for KIST101029 with that of Sorafenib, a multi-kinase inhibitor, and another potent in vitro 1H-Pyrrolo[3,2-c]pyridine derivative, compound 10t.
Comparative In Vivo and In Vitro Efficacy
The following tables summarize the available quantitative data for KIST101029 and comparator compounds.
Table 1: In Vivo Tumor Growth Inhibition in Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Cell Line | Concentration/Dose | Tumor Growth Inhibition (%) | Source |
| KIST101029 | JB6 Cl41 | 1 µM | Significant inhibition (qualitative) | [1][2] |
| Sorafenib | HT-1080 | 1 µM | Not specified |
Note: Quantitative tumor growth inhibition data for KIST101029 and a direct comparator in the same CAM assay with the same cell line are not available in the reviewed literature. The "significant inhibition" for KIST101029 is based on the qualitative description in the source. Data for Sorafenib is from a study using a different cell line and focused on anti-angiogenic effects.
Table 2: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Source |
| KIST101029 | A375P (Melanoma) | Not specified (potent) | |
| Compound 10t | HeLa | 0.12 | |
| SGC-7901 | 0.15 | ||
| MCF-7 | 0.21 | ||
| Sorafenib | A375P (Melanoma) | >10 |
Signaling Pathway of KIST101029
KIST101029 exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (mTOR) pathways.[1][2]
Caption: KIST101029 signaling pathway.
Experimental Protocols
In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Tumorigenicity
This protocol is based on the methodology used to evaluate the in vivo efficacy of KIST101029.[1][2]
1. Cell Culture and Preparation:
-
Mouse epidermal JB6 Cl41 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS) and antibiotics.
-
Cells are grown to 70-80% confluency before being harvested for the assay.
2. Egg Incubation and Windowing:
-
Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.
-
On day 3 of incubation, a small window is made in the shell to expose the CAM.
3. Cell Implantation:
-
On day 9 of incubation, a suspension of JB6 Cl41 cells (e.g., 2 x 106 cells in serum-free MEM) is mixed with Matrigel.
-
The cell-Matrigel mixture is implanted onto the CAM within a silicone ring.
4. Treatment:
-
The compound to be tested (e.g., KIST101029 at a final concentration of 1 µM) is topically applied to the developing tumor daily.
-
A control group is treated with the vehicle (e.g., DMSO).
5. Tumor Assessment:
-
After a set incubation period (e.g., 7 days), the tumors are excised from the CAM.
-
Tumor size and weight are measured.
-
The percentage of tumor growth inhibition is calculated relative to the control group.
Caption: Experimental workflow for the CAM assay.
Conclusion
The available data, primarily from the study of KIST101029, suggests that the 1H-Pyrrolo[3,2-c]pyridine scaffold holds significant promise for the development of novel anticancer agents. The demonstrated in vivo efficacy in the CAM assay, coupled with the elucidation of its mechanism of action through the inhibition of the MAPK and mTOR pathways, provides a strong foundation for further research. However, more comprehensive in vivo studies, including those in rodent models and direct comparative studies with established drugs like Sorafenib, are necessary to fully validate the therapeutic potential of this class of compounds. The potent in vitro activity of other derivatives, such as compound 10t, also warrants further in vivo investigation. Future research should focus on obtaining quantitative in vivo data, exploring the pharmacokinetic and pharmacodynamic properties of these compounds, and expanding the evaluation to a broader range of cancer models.
References
Confirming the Binding Mode of 1H-Pyrrolo[3,2-c]pyridine Derivatives to the Colchicine Site of Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tubulin Inhibition and the Colchicine Binding Site
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, most notably mitotic spindle formation during cell division.[4][5] This makes them a prime target for the development of anti-cancer therapeutics.[6] The colchicine-binding site, located at the interface between α- and β-tubulin, is a key pocket for microtubule-destabilizing agents.[6][7] Inhibitors binding to this site prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][8]
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of novel CBSIs. Molecular modeling studies suggest that derivatives of this scaffold, such as compound 10t, effectively occupy the colchicine-binding site, forming hydrogen bonds with key residues like Thrα179 and Asnβ349.[1][2][3]
Comparative Analysis of Tubulin Polymerization Inhibitors
The efficacy of tubulin inhibitors is often quantified by their ability to inhibit tubulin polymerization. The following table summarizes the in vitro activity of a potent 1H-pyrrolo[3,2-c]pyridine derivative, 10t, in comparison to other well-known colchicine-binding site inhibitors.
| Compound | Class | Target Cell Line(s) | IC₅₀ (Antiproliferative Activity) | IC₅₀ (Tubulin Polymerization) | Reference(s) |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine derivative | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | ~3 µM | [1][2][3] |
| Combretastatin A-4 (CA-4) | Combretastatin | Various | Nanomolar range (e.g., 2-5 nM) | ~1-2 µM | [9] |
| Colchicine | Alkaloid | Various | Nanomolar range | ~1.4 µM (Kd) | [9][10] |
| Nocodazole | Benzimidazole | Various | Varies | ~1 µM | [8] |
| ABT-751 (E7010) | Sulfonamide | Various | Varies | Binds to colchicine site | [11] |
| Arylthioindoles (e.g., Compound 24) | Indole derivative | MCF-7 | Nanomolar range | 2.0 µM | [11] |
Experimental Protocols
To experimentally validate the binding of novel compounds to the colchicine site of tubulin and characterize their inhibitory activity, a tubulin polymerization assay is a fundamental technique.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of turbidity increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM in General Tubulin Buffer)
-
Glycerol
-
Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative) and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Prepare a 10X stock of GTP in General Tubulin Buffer for a final concentration of 1 mM.
-
Prepare stock solutions of the test and control compounds in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration should be kept below 1% to avoid interference with polymerization.
-
On ice, prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin. The typical final tubulin concentration is 2 mg/mL.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate on ice, add the test compound dilutions and control solutions.
-
Initiate the polymerization by adding the prepared tubulin solution to each well. Mix gently by pipetting, avoiding air bubbles.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.
-
Compare the polymerization curves of the test compound with the negative control (DMSO) and positive controls (colchicine for inhibition, paclitaxel for enhancement). A decrease in the rate and extent of polymerization indicates inhibitory activity.[12]
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Signaling pathway affected by tubulin polymerization inhibitors.
Caption: Logical structure of the comparative analysis.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Properties of Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] The therapeutic efficacy and safety of these derivatives are critically dependent on their pharmacokinetic profiles, which encompass absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected pyrrolopyridine derivatives, supported by experimental data, to aid in the rational design and development of new therapeutic agents.
Key Pharmacokinetic Parameters of Pyrrolopyridine Derivatives
The following table summarizes key pharmacokinetic parameters for a selection of pyrrolopyridine and related pyrrolopyrimidine derivatives, extracted from various preclinical studies. These parameters are crucial for evaluating the potential of a compound as a drug candidate.
| Compound ID | Class | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Route | Species | Reference |
| 18p | Pyrrolopyrimidine | - | - | 2.1 (IV), 4.2 (PO) | 10,879 (IV), 10,210 (PO) | - | IV, PO | Mouse | [3] |
| PQD | Pyrroloquinazolinediamine | - | - | 12.64 | 2,965 | 34.56 | PO | Rat | [4] |
| PQD-A4 | Pyrroloquinazolinediamine | - | - | 17.13 | 1,047 | 11.45 | PO | Rat | [4] |
| PQD-BE | Pyrroloquinazolinediamine | - | - | 13.56 | 1,381 | 14.86 | PO | Rat | [4] |
| Senecionine | Pyrrolizidine Alkaloid | - | - | - | - | Low | IV, PO | Rat | [5] |
| Adonifoline | Pyrrolizidine Alkaloid | - | - | - | - | Low | IV, PO | Rat | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the plasma concentration-time curve; IV: Intravenous; PO: Oral.
In Silico and In Vitro ADME Properties
In silico and in vitro models are instrumental in the early stages of drug discovery for predicting the ADME properties of novel compounds. The following table presents in silico ADME data for two tricyclic pyrrolo[2,3-d]pyrimidine derivatives.
| Compound ID | Molecular Weight | QPlogPo/w | Caco-2 Permeability | Human Oral Absorption | Lipinski's Rule of Five Violations | Reference |
| 8f | - | 6.95 | - | - | 1 | [6] |
| 8g | - | 7.19 | - | - | 1 | [6] |
QPlogPo/w: Predicted octanol/water partition coefficient.
These in silico predictions suggest that while the compounds have acceptable molecular weights, their high lipophilicity (QPlogPo/w > 6.5) might lead to violations of Lipinski's rule of five, potentially impacting their drug-like properties.[6]
Experimental Protocols
A comprehensive understanding of the pharmacokinetic profile of a compound requires well-defined experimental protocols. Below is a generalized methodology for an in vivo pharmacokinetic study in a preclinical animal model, such as the rat.
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Drug Administration:
-
Formulation: The test compound is formulated in an appropriate vehicle (e.g., a solution of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl).
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein to determine parameters independent of absorption.
-
Oral (PO): Administered via oral gavage to assess oral bioavailability.
-
-
Dose: A predetermined dose (e.g., 10 mg/kg for IV and 30 mg/kg for PO) is administered.
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalysis:
-
Analytical Method: The concentration of the test compound and its potential metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters Calculated: Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd) are determined. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in the pharmacokinetic evaluation and the potential mechanism of action of pyrrolopyridine derivatives, the following diagrams are provided.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for analogous pyrrolopyridine derivatives.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with general laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Spill and Exposure Management
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical advice.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Quantitative Safety Data Summary
The following table summarizes general safety and handling information based on structurally similar compounds. Note that these values are illustrative and may not represent the exact properties of this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | Based on analogous compounds, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. | General SDS for similar compounds |
| Storage Temperature | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory best practices |
| Incompatible Materials | Strong oxidizing agents. | General chemical safety guidelines |
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommended method is to engage a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Place unused or waste this compound in a suitable, clearly labeled, and tightly sealed container. The container should be compatible with the chemical.
-
For contaminated materials (e.g., absorbent from a spill, used gloves), use a separate, appropriately labeled container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Indicate the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste material.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal. Follow all institutional and regulatory requirements for waste tracking.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guidance for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile was not located. The following guidance is based on the safety profiles of structurally similar pyrrolopyridine and nitrile-containing compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial to ensure safety.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals.[2][3] Glove thickness should be a minimum of 5 mil, with 8 mil or greater providing better protection for short-term splash contact.[4] Always inspect gloves before use and use proper removal technique.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to protect from incidental contact. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P3) should be used.[7] |
Operational and Handling Plan
Safe handling practices are essential to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[9]
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6][8] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated disposables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.
-
-
Waste Disposal:
-
Arrange for disposal through a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain or in the regular trash.
-
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. aaronchem.com [aaronchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
